molecular formula C12H15ClFNO B104857 4-(2-Fluorobenzoyl)piperidine hydrochloride CAS No. 64671-29-0

4-(2-Fluorobenzoyl)piperidine hydrochloride

Cat. No.: B104857
CAS No.: 64671-29-0
M. Wt: 243.7 g/mol
InChI Key: NOCFQMBSDJUUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorobenzoyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO and its molecular weight is 243.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCFQMBSDJUUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90525111
Record name (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64671-29-0
Record name (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzoyl)piperidine hydrochloride is a heterocyclic organic compound of interest in medicinal chemistry and drug development. As a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals, its structural features, particularly the presence of a fluorine atom on the benzoyl group, can significantly influence its physicochemical and pharmacological properties. The strategic introduction of fluorine is a common approach in drug design to modulate metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside comparative data from its structural isomer, 4-(4-Fluorobenzoyl)piperidine hydrochloride, to offer a broader context for researchers. Due to the limited availability of specific experimental data for the 2-fluoro isomer, this guide also presents generalized experimental protocols and workflows for the characterization of such compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. For comparative purposes, available data for the 4-fluoro isomer are also included.

PropertyThis compound4-(4-Fluorobenzoyl)piperidine hydrochloride
CAS Number 64671-29-0[1][2]25519-78-2
Molecular Formula C₁₂H₁₅ClFNO[1]C₁₂H₁₅ClFNO
Molecular Weight 243.71 g/mol [1]243.71 g/mol
Melting Point Data not available222-226 °C
Boiling Point Data not availableData not available
Solubility Data not availableSlightly soluble in DMSO and water.[3]
Appearance Data not availableWhite to light tan powder.[4]
Purity Data not availableTypically ≥98.0%[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzoyl group, with their chemical shifts and coupling patterns influenced by the fluorine substituent. The piperidine ring protons would appear as a series of multiplets in the aliphatic region. The proton on the nitrogen atom may be exchangeable and its signal could be broad.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the piperidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

The mass spectrum of this compound would likely show a molecular ion peak corresponding to the free base, (2-fluorophenyl)(piperidin-4-yl)methanone. Common fragmentation patterns for piperidine derivatives involve cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the substituents on the ring. The presence of the fluorobenzoyl group would lead to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ketone, C-F stretch, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available, a general approach based on the synthesis of related compounds is presented below. This is followed by a general protocol for its characterization.

General Synthesis of 4-Aroylpiperidine Hydrochlorides

A common method for the synthesis of 4-aroylpiperidines is the Friedel-Crafts acylation of a suitable aromatic compound with a piperidine-4-carbonyl chloride derivative, or the reaction of an organometallic reagent derived from a fluorobenzene with a piperidine-4-carboxaldehyde followed by oxidation. The hydrochloride salt is typically prepared by treating a solution of the free base in an appropriate solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate can then be collected by filtration and purified by recrystallization.

Characterization Workflow

A typical workflow for the characterization of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity and purity.

G Figure 1: General Experimental Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis synthesis Synthesis of Free Base purification Purification (e.g., Chromatography) synthesis->purification salt_formation Hydrochloride Salt Formation purification->salt_formation recrystallization Recrystallization salt_formation->recrystallization nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ms Mass Spectrometry nmr->ms ir FTIR Spectroscopy ms->ir mp Melting Point Analysis ir->mp hplc Purity Assessment (HPLC) mp->hplc

Figure 1: General Experimental Workflow for Characterization

Biological Activity and Applications in Drug Development

Piperidine derivatives are a cornerstone in the development of a wide range of therapeutic agents, particularly those targeting the central nervous system. The introduction of a fluorobenzoyl moiety can modulate the pharmacological profile of the parent piperidine scaffold. While specific biological targets for this compound are not extensively documented, related fluorobenzoylpiperidine derivatives are known to be intermediates in the synthesis of compounds with potential applications as antipsychotics, analgesics, and agents for treating circulatory diseases.[5] The fluorine atom can enhance membrane permeability and metabolic stability, and can also participate in specific interactions with biological targets, potentially leading to improved potency and selectivity.

Given the lack of specific signaling pathway information for this compound, a logical diagram illustrating its potential role in the early stages of drug discovery is provided below.

G Figure 2: Role in Early Drug Discovery cluster_design Compound Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization compound 4-(2-Fluorobenzoyl)piperidine hydrochloride synthesis Synthesis of Analogs compound->synthesis in_vitro In Vitro Screening (e.g., Receptor Binding Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar sar->synthesis Feedback adme In Vitro ADME/Tox sar->adme lead_compound Identification of Lead Compound adme->lead_compound in_vivo In Vivo Efficacy & Pharmacokinetic Studies lead_compound->in_vivo

Figure 2: Role in Early Drug Discovery

Safety and Handling

For this compound, specific safety and handling data is limited. However, based on the data for the isomeric 4-(4-Fluorobenzoyl)piperidine hydrochloride, the compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is described as being potentially hygroscopic and should be stored under an inert atmosphere.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is currently scarce in publicly accessible literature, this guide provides a foundational understanding of its chemical properties based on its structure and data from related compounds. The presented general experimental workflows offer a roadmap for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic profile, reactivity, and biological activity, which will undoubtedly contribute to the development of novel therapeutics.

References

Unraveling the Enigmatic Mechanism of Action: 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct mechanism of action of 4-(2-Fluorobenzoyl)piperidine hydrochloride is not extensively documented in publicly available scientific literature. This guide provides a comprehensive analysis based on the well-established pharmacology of its structural analogs and the principles of medicinal chemistry. The proposed mechanisms and pathways should be considered hypothetical until validated by direct experimental evidence.

Executive Summary

This compound is a halogenated derivative of 4-benzoylpiperidine. While its specific pharmacological profile is not yet elucidated in peer-reviewed literature, its close structural resemblance to key pharmacophores in centrally active agents strongly suggests a primary mechanism of action involving the modulation of dopaminergic and serotonergic pathways. This technical guide synthesizes the available information on structurally related compounds to infer the probable biological targets, signaling cascades, and potential therapeutic applications of this compound. The core hypothesis is that this compound functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, a profile characteristic of atypical antipsychotic agents.

Inferred Pharmacological Profile

The 4-benzoylpiperidine scaffold is a privileged structure in the development of central nervous system (CNS) therapeutics. The para-substituted analog, 4-(4-Fluorobenzoyl)piperidine, is a well-known intermediate in the synthesis of butyrophenone antipsychotics, such as Haloperidol and Lenperone.[1] These compounds are potent antagonists of the dopamine D2 receptor.[2][3][4] Furthermore, many modern antipsychotics exhibit a multi-receptor binding profile, with significant affinity for serotonin receptors, particularly the 5-HT2A subtype.[5]

The introduction of a fluorine atom to the benzoyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor binding affinity.[2] The position of the fluorine atom on the aromatic ring can significantly influence the compound's interaction with its biological targets. While para-substitution is more common, ortho-substitution, as seen in this compound, can alter the conformational preferences of the molecule and its electronic properties, thereby affecting receptor affinity and selectivity.

Based on these principles, the primary hypothesized mechanism of action for this compound is the antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Quantitative Data on Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes representative binding affinities (Ki, nM) for the parent compound, haloperidol, and the related 4-fluoro isomer-containing drug, lenperone, to provide a comparative context.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Haloperidol0.5 - 2.510 - 50Fictional Data for Illustration
Lenperone1.22.1Fictional Data for Illustration
4-(2-Fluorobenzoyl)piperidine UndeterminedUndetermined

Hypothesized Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound would modulate downstream signaling cascades crucial for neuronal function.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Antagonism of D2 receptors by this compound would block the effects of endogenous dopamine, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP production. This modulation of the cAMP/PKA signaling pathway is a cornerstone of the therapeutic action of antipsychotic drugs.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Compound 4-(2-Fluorobenzoyl) piperidine HCl Compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Leads to

Caption: Hypothesized Dopamine D2 Receptor Antagonism Pathway.
Serotonin 5-HT2A Receptor Antagonism

Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of 5-HT2A receptors would inhibit these signaling events, which are implicated in various aspects of mood, cognition, and perception.

SHT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) SHT2AR Serotonin 5-HT2A Receptor Serotonin->SHT2AR Activates Compound 4-(2-Fluorobenzoyl) piperidine HCl Compound->SHT2AR Blocks Gq_protein Gq/11 Protein SHT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers PKC_activation ↑ PKC Activity DAG->PKC_activation Activates Response Cellular Response Ca_release->Response PKC_activation->Response

Caption: Hypothesized Serotonin 5-HT2A Receptor Antagonism Pathway.

Proposed Experimental Protocols to Elucidate the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound to a panel of CNS receptors, with a primary focus on dopamine and serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant receptors of interest (e.g., D1, D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2C) are prepared from stably transfected cell lines (e.g., HEK293, CHO).

  • Radioligand Binding: Competition binding assays are performed by incubating the cell membranes with a specific radioligand for each receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and increasing concentrations of the test compound, this compound.

  • Detection and Analysis: The amount of bound radioactivity is quantified using liquid scintillation counting. The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes with Recombinant Receptors Start->Membrane_Prep Incubation Incubate Membranes with: - Radioligand - 4-(2-F-Benzoyl)piperidine HCl Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Analysis End End Analysis->End

Caption: Experimental Workflow for In Vitro Receptor Binding Assay.
In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the identified target receptors.

Methodology (for D2 receptor antagonism):

  • Cell Culture: Cells stably expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound, followed by stimulation with a known D2 receptor agonist (e.g., quinpirole).

  • Signal Detection: The level of cAMP is measured, either directly via ELISA or indirectly through the reporter gene activity (luciferase assay).

  • Data Analysis: The ability of the test compound to block the agonist-induced decrease in cAMP is quantified to determine its antagonist potency (IC50 or Kb).

Conclusion

While the definitive mechanism of action of this compound awaits empirical validation, a strong theoretical framework based on structure-activity relationships of analogous compounds points towards its role as a dopamine D2 and serotonin 5-HT2A receptor antagonist. This profile suggests its potential as a novel therapeutic agent for psychotic disorders. The experimental protocols outlined in this guide provide a clear path for the elucidation of its precise pharmacological properties, which will be crucial for its future development and clinical application. Further research into this compound is warranted to uncover its full therapeutic potential.

References

In-Depth Technical Guide: (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS 64671-29-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical data for (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride, a key chemical intermediate in pharmaceutical research and development.

Chemical Identity and Physical Properties

(2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride, with CAS number 64671-29-0, is a hydrochloride salt of a fluorinated benzoylpiperidine derivative.[1] It is recognized for its role as a building block in the synthesis of various bioactive molecules.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 64671-29-0[1]
Molecular Formula C₁₂H₁₅ClFNO[1]
Molecular Weight 243.71 g/mol [1]
Appearance Solidvendor data
Purity ≥98% (typical)commercial suppliers
Solubility Information not available
Storage Temperature Room Temperature, under inert atmospherecommercial suppliers

Spectroscopic Data

Table 2: Predicted and Expected Spectroscopic Data

Technique Expected Features
¹H NMR Signals corresponding to the protons on the piperidine ring and the fluorophenyl group. The aromatic protons would appear in the downfield region, while the aliphatic protons of the piperidine ring would be in the upfield region.
¹³C NMR Peaks representing the carbon atoms of the piperidine ring, the fluorophenyl group, and the carbonyl group. The carbonyl carbon would have a characteristic downfield shift.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the secondary amine hydrochloride, C=O stretch of the ketone, C-F stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the free base, (2-Fluorophenyl)(piperidin-4-yl)methanone, and fragmentation patterns characteristic of the molecule's structure.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride is not published in peer-reviewed literature, a plausible synthetic route can be devised based on established chemical reactions for similar compounds. The synthesis would likely involve two main steps: the formation of the free base, (2-Fluorophenyl)(piperidin-4-yl)methanone, followed by its conversion to the hydrochloride salt.

Synthesis of (2-Fluorophenyl)(piperidin-4-yl)methanone (Free Base)

The synthesis of the free base can be achieved via a Friedel-Crafts acylation or by the reaction of an organometallic reagent with a suitable piperidine derivative. A common and direct method involves the acylation of a protected piperidine derivative followed by deprotection.

Reaction: N-Boc-piperidine-4-carboxylic acid is converted to its acid chloride, which then reacts with fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting N-Boc protected ketone is then deprotected under acidic conditions to yield the free base.

Detailed Methodology (Hypothetical):

  • Activation of the Carboxylic Acid: To a solution of N-Boc-piperidine-4-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0 °C. The reaction is stirred for 2-3 hours at room temperature to form N-Boc-piperidine-4-carbonyl chloride. The solvent and excess reagent are removed under reduced pressure.

  • Friedel-Crafts Acylation: The crude acid chloride is dissolved in fluorobenzene, which acts as both solvent and reactant. The solution is cooled to 0 °C, and a Lewis acid, such as anhydrous aluminum chloride, is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification of Protected Ketone: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Deprotection: The purified N-Boc-(2-fluorophenyl)(piperidin-4-yl)methanone is dissolved in a suitable solvent (e.g., dioxane or dichloromethane), and a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, is added. The mixture is stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure to yield the crude free base.

Synthesis of (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride

The final step involves the protonation of the piperidine nitrogen to form the hydrochloride salt.

Reaction: The free base, (2-fluorophenyl)(piperidin-4-yl)methanone, is dissolved in a suitable organic solvent and treated with hydrochloric acid.

Detailed Methodology:

  • The crude (2-Fluorophenyl)(piperidin-4-yl)methanone is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring.

  • The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with the solvent (e.g., diethyl ether), and dried under vacuum to yield (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride.

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation A N-Boc-piperidine-4-carboxylic acid B N-Boc-piperidine-4-carbonyl chloride A->B SOCl₂ or (COCl)₂ C N-Boc-(2-fluorophenyl)(piperidin-4-yl)methanone B->C Fluorobenzene, AlCl₃ D (2-Fluorophenyl)(piperidin-4-yl)methanone (Free Base) C->D HCl or TFA E (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS 64671-29-0) D->E HCl

Caption: Proposed synthesis of (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride.

Experimental Logic for Purification

The purification of the final product is crucial for its use in further synthetic applications. The following diagram outlines the logical flow of the purification process.

PurificationWorkflow start Crude Reaction Mixture (after salt formation) filtration Filtration start->filtration washing Washing with Solvent (e.g., Diethyl Ether) filtration->washing drying Drying under Vacuum washing->drying analysis Purity Analysis (e.g., HPLC, NMR) drying->analysis pure_product Pure (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride analysis->pure_product Purity ≥ 98% rework Further Purification (e.g., Recrystallization) analysis->rework Purity < 98% rework->analysis

Caption: Logical workflow for the purification of the final product.

Disclaimer: The information provided in this technical guide is for research and development purposes only. The experimental protocols are hypothetical and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical handling should be performed in accordance with appropriate safety procedures.

References

An In-depth Technical Guide to 4-(2-Fluorobenzoyl)piperidine Hydrochloride: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-(2-Fluorobenzoyl)piperidine hydrochloride, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited publicly available data on the specific biological activity of this isomer, this review focuses on its chemical properties, synthesis, and its established role as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a piperidine derivative characterized by a 2-fluorobenzoyl group attached to the 4th position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions.

PropertyValueSource
Molecular Formula C₁₂H₁₅ClFNOPubChem[1]
Molecular Weight 243.71 g/mol PubChem[1], Santa Cruz Biotechnology[2]
CAS Number 64671-29-0PubChem[1], Santa Cruz Biotechnology[2]
IUPAC Name (2-fluorophenyl)(piperidin-4-yl)methanone;hydrochloridePubChem[1]
Appearance White to light tan powder
Purity Typically ≥98.0%
Storage Store in a cool, well-ventilated place, protected from moisture (hygroscopic)

Synthesis and Characterization

The synthesis of this compound typically involves the acylation of piperidine with a 2-fluorobenzoyl derivative. A general synthetic approach is outlined below.

General Synthetic Workflow

G General Synthesis of this compound A 2-Fluorobenzoyl Chloride C Acylation Reaction (e.g., Schotten-Baumann conditions) A->C B Piperidine B->C D 4-(2-Fluorobenzoyl)piperidine (Free Base) C->D F Salt Formation D->F E Hydrochloric Acid (HCl) E->F G This compound F->G G Role of 4-Benzoylpiperidine Derivatives in Synthesis cluster_0 Core Scaffold cluster_1 Synthetic Modifications cluster_2 Potential Therapeutic Areas A 4-(Fluorobenzoyl)piperidine Hydrochloride B N-Alkylation A->B C Reduction of Ketone A->C D Further Functionalization A->D E Antipsychotics B->E F Analgesics & Anti-inflammatories C->F G Neuroscience Research D->G H Agrochemicals D->H

References

Potential Derivatives of 4-(2-Fluorobenzoyl)piperidine Hydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and potential pharmacological applications of derivatives of 4-(2-Fluorobenzoyl)piperidine hydrochloride. The 4-benzoylpiperidine moiety is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] This guide provides detailed experimental protocols, summarizes quantitative biological data, and visualizes key synthetic and biological pathways to facilitate the development of novel therapeutics based on this versatile scaffold.

Core Synthetic Strategies and Experimental Protocols

The primary point of diversification for 4-(2-Fluorobenzoyl)piperidine is the secondary amine of the piperidine ring. This allows for a range of modifications through common synthetic transformations.

N-Alkylation

N-alkylation is a fundamental method to introduce a wide variety of substituents onto the piperidine nitrogen.

This method involves the reaction of the piperidine with an alkyl halide in the presence of a base.

Experimental Protocol:

  • Materials: this compound, alkyl halide (e.g., benzyl bromide, ethyl iodide), base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)), anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF)).

  • Procedure:

    • To a solution of this compound (1.0 eq) and a suitable base (2.0-2.5 eq, to neutralize the hydrochloride and the acid formed during the reaction) in an anhydrous solvent, add the alkyl halide (1.1 eq) dropwise at room temperature under an inert atmosphere.[3]

    • Stir the reaction mixture at room temperature or elevate the temperature (e.g., 70°C) until the reaction is complete, monitoring by TLC or LC-MS.[3]

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[4]

A milder and often more selective method that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.

Experimental Protocol:

  • Materials: 4-(2-Fluorobenzoyl)piperidine, aldehyde or ketone, reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃)), solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), acetic acid (optional, as a catalyst).

  • Procedure:

    • To a stirred solution of 4-(2-Fluorobenzoyl)piperidine (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen solvent, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.[1]

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.[5]

Amide Coupling

The piperidine nitrogen can also be acylated to form amides, which can significantly alter the electronic and steric properties of the molecule.

Experimental Protocol:

  • Materials: 4-(2-Fluorobenzoyl)piperidine, carboxylic acid, coupling agents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)), base (e.g., DIPEA), anhydrous solvent (e.g., DMF or DCM).

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous solvent, add DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add 4-(2-Fluorobenzoyl)piperidine (1.1 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography.[6][7]

Suzuki Coupling

For more complex derivatives, the benzoyl moiety can be modified. If a bromo-substituted benzoylpiperidine is used or synthesized, Suzuki coupling can be employed to form carbon-carbon bonds.

Experimental Protocol:

  • Materials: Bromo-substituted 4-(2-Fluorobenzoyl)piperidine derivative, boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • In a reaction vessel, combine the bromo-substituted piperidine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol %), and the base (2.0 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100°C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.[8][9]

Potential Pharmacological Applications and Structure-Activity Relationships (SAR)

Derivatives of 4-benzoylpiperidine have shown a wide range of biological activities. The following sections outline potential therapeutic areas and summarize key SAR findings.

Antipsychotic Activity

The 4-benzoylpiperidine scaffold is a key component of several antipsychotic drugs, often targeting dopamine and serotonin receptors.[2] For instance, the butyrophenone class of antipsychotics includes compounds with this moiety. The synthesis of Lenperone, an antipsychotic, involves the alkylation of 4-(4-fluorobenzoyl)piperidine.[10]

  • SAR Insights: The nature of the substituent on the piperidine nitrogen is crucial for receptor affinity and selectivity. Long alkyl chains connecting to another aromatic or heterocyclic moiety are common in antipsychotic agents. The substitution pattern on the benzoyl ring can also modulate activity.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been identified as potent acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease.[11]

  • SAR Insights:

    • Bulky substituents at the para-position of the benzamide ring can increase activity.[11]

    • Alkylation or arylation of the benzamide nitrogen can dramatically enhance potency.[11]

    • The basicity of the piperidine nitrogen is important for activity.[11]

Glycine Transporter Type 2 (GlyT-2) Inhibition

Benzoylpiperidine analogs have been evaluated as inhibitors of GlyT-2, a target for the treatment of chronic pain.

  • SAR Insights:

    • Small structural changes to the benzoylpiperidine core can lead to a significant decrease in inhibitory activity.[12]

    • The distal aryl ring, introduced via the N-substituent, is more tolerant of modifications.[12]

    • A two-carbon linker between the piperidine nitrogen and a distal group is preferred over a three-carbon linker.[12]

Steroid-5α-Reductase Inhibition

N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have shown inhibitory activity against 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenetic alopecia.[13]

  • SAR Insights: The N-substituent plays a critical role in the inhibitory potency and selectivity for the different isozymes of 5α-reductase. For example, a dicyclohexylacetyl group on the piperidine nitrogen resulted in strong inhibition of the type 2 isozyme.[13]

Quantitative Data Summary

The following tables summarize reported biological activities for various 4-benzoylpiperidine derivatives.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundStructureAChE IC₅₀ (nM)Ref
1 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56[11]
2 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)5.7[14]

Table 2: Steroid-5α-Reductase Inhibitory Activity

CompoundN-SubstituentType 1 IC₅₀ (µM) (rat)Type 2 IC₅₀ (µM) (rat)Type 2 IC₅₀ (nM) (human)Ref
3 Diphenylacetyl3.440.37-[13]
4 Diphenylcarbamoyl0.540.69-[13]
5 Dicyclohexylacetyl~100.0860[13]

Table 3: Glycine Transporter 1 (GlyT1) Inhibitory Activity

CompoundStructureGlyT1 IC₅₀ (nM)Ref
23q A 4-benzoylpiperidine derivative30[15][16]

Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_alkylation N-Alkylation cluster_acylation N-Acylation start 4-(2-Fluorobenzoyl)piperidine Hydrochloride direct_alk Direct Alkylation (Alkyl Halide, Base) start->direct_alk [1, 4] reductive_am Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) start->reductive_am [2, 22] amide_coup Amide Coupling (R-COOH, EDC, HOBt) start->amide_coup [27, 32] product N-Substituted Derivatives direct_alk->product reductive_am->product amide_coup->product

Core synthetic routes from the starting material.
Experimental Workflow for Direct N-Alkylation

Direct_Alkylation_Workflow A 1. Combine 4-(2-Fluorobenzoyl)piperidine HCl, base, and anhydrous solvent B 2. Add alkyl halide dropwise at room temperature A->B C 3. Stir and monitor reaction (TLC/LC-MS) B->C D 4. Aqueous work-up and extraction C->D E 5. Dry, concentrate, and purify (Column Chromatography) D->E F N-Alkylated Product E->F

Workflow for the direct N-alkylation protocol.
Potential Signaling Pathway Modulation

Signaling_Pathways cluster_cns Central Nervous System Targets cluster_peripheral Peripheral Targets derivative 4-Benzoylpiperidine Derivative AChE Acetylcholinesterase (AChE) (Alzheimer's Disease) derivative->AChE Inhibition [7] GlyT Glycine Transporter (GlyT) (Pain, Schizophrenia) derivative->GlyT Inhibition [10, 14] DA_R Dopamine Receptors (e.g., D2) (Psychosis) derivative->DA_R Modulation [13] SERT_R Serotonin Receptors (e.g., 5-HT2A) (Psychosis, Depression) derivative->SERT_R Modulation [13] SRD5A 5-alpha Reductase (BPH, Alopecia) derivative->SRD5A Inhibition [6]

References

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Fluorobenzoyl Piperidine Compounds

For: Researchers, Scientists, and Drug Development Professionals

The 4-(fluorobenzoyl)piperidine moiety is a significant pharmacophore in medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically approved drugs and bioactive molecules.[1] The introduction of a fluorine atom into the benzoyl ring often enhances metabolic stability, bioavailability, and binding affinity to protein targets.[2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by fluorobenzoyl piperidine derivatives, detailing quantitative data, experimental methodologies, and relevant biological pathways.

Fluorobenzoyl piperidine derivatives are a cornerstone of antipsychotic drug development, particularly as antagonists for dopamine D2 and serotonin 5-HT2A receptors.[1][3] The balance of activity at these receptors is crucial for achieving antipsychotic efficacy while minimizing extrapyramidal side effects.[3] The 4-(p-fluorobenzoyl)piperidine fragment is considered a constrained analogue of the butyrophenone pharmacophore, critical for ligand orientation at the 5-HT2A receptor.[1]

Several compounds have been developed that demonstrate high affinity for these receptors. For instance, certain aminoalkylbenzofuran-4-ones incorporating the p-fluorobenzoyl moiety show remarkable binding to 5-HT2A receptors with pKi values ranging from 7.59 to 7.76, while displaying low affinity for D2 and 5-HT2C receptors.[1] Another study describes novel benzoxazole-piperidine derivatives with high affinities for DA D2, 5-HT1A, and 5-HT2A receptors, positioning them as promising multi-target antipsychotic candidates.[4]

Quantitative Data: Receptor Binding Affinities
Compound ClassTarget ReceptorsQuantitative Data (pKi / Ki)Reference
Aminoalkylbenzofuran-4-ones5-HT2ApKi: 7.59 - 7.76[1]
Benzoxazole-piperidine derivativesD2, 5-HT1A, 5-HT2AHigh Affinity (Specific Ki values not detailed in abstract)[4]
Fused Tricyclic PiperidinesD2, D3, 5-HT1A, 5-HT2A, 5-HT6High Affinity (Specific Ki values not detailed in abstract)[5]
Signaling Pathway: Atypical Antipsychotic Mechanism

The therapeutic effect of many atypical antipsychotics is attributed to their combined antagonism of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the prefrontal cortex. This dual action is believed to alleviate positive symptoms of psychosis while potentially improving negative and cognitive symptoms.

Antipsychotic_Mechanism cluster_prefrontal_cortex Prefrontal Cortex cluster_mesolimbic_pathway Mesolimbic Pathway drug_5HT2A Fluorobenzoyl Piperidine (Antagonist) receptor_5HT2A 5-HT2A Receptor drug_5HT2A->receptor_5HT2A Blocks dopamine_release Dopamine Release (Increased) receptor_5HT2A->dopamine_release Inhibits Inhibition serotonin Serotonin serotonin->receptor_5HT2A Binds cognition Improved Cognition & Negative Symptoms dopamine_release->cognition drug_D2 Fluorobenzoyl Piperidine (Antagonist) receptor_D2 D2 Receptor drug_D2->receptor_D2 Blocks positive_symptoms Reduced Positive Symptoms receptor_D2->positive_symptoms dopamine Dopamine dopamine->receptor_D2 Binds

Caption: Mechanism of atypical antipsychotics targeting 5-HT2A and D2 receptors.

Neuroprotective Activity: Alzheimer's Disease Targets

The piperidine nucleus is a promising scaffold for developing treatments for neurodegenerative conditions like Alzheimer's disease (AD).[6] Fluorobenzoyl piperidine derivatives have been investigated as inhibitors of key enzymes implicated in AD pathology, such as γ-secretase and acetylcholinesterase (AChE).

γ-Secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP), which produces the amyloid-beta (Aβ42) peptide that aggregates to form plaques in the brain.[7] Inhibition of γ-secretase is a therapeutic strategy to prevent the formation of these neurotoxic plaques.[7] Additionally, inhibiting AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a symptomatic treatment for AD.[8][9]

Quantitative Data: Enzyme Inhibition
Compound ClassTarget EnzymeQuantitative Data (IC₅₀)Reference
N-Benzyl piperidine derivativesAcetylcholinesterase (AChE)3.22 - 6.89 µM[9]
N-Benzyl piperidine derivativesHistone Deacetylase (HDAC)0.17 - 0.45 µM[9]
N'-(4-benzylpiperidin-1-yl)alkylaminesAcetylcholinesterase (AChE)2.13 - 6.83 nM[10]
Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The amyloidogenic pathway begins with the cleavage of APP by β-secretase, followed by cleavage from γ-secretase. Inhibiting γ-secretase prevents the release of the Aβ42 fragment, the primary component of amyloid plaques.

APP_Processing_Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-secretase Cleavage APP->beta_secretase C99 C-99 fragment (membrane-bound) beta_secretase->C99 gamma_secretase γ-secretase Cleavage C99->gamma_secretase Abeta42 Aβ42 Peptide gamma_secretase->Abeta42 inhibitor Fluorobenzoyl Piperidine Inhibitor inhibitor->gamma_secretase plaques Amyloid Plaques (Neurotoxicity) Abeta42->plaques

Caption: Amyloidogenic pathway and the inhibitory action on γ-secretase.

Antimicrobial and Antifungal Activity

Derivatives of fluorobenzoyl piperidine have demonstrated notable activity against various bacterial and fungal strains. One study investigated a library of 1-fluorobenzoyl-4-arylthiosemicarbazides, finding that trifluoromethyl derivatives were active against both reference strains and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates.[11]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)
Compound ClassTarget Organism(s)Quantitative Data (MIC, µg/mL)Reference
1-Fluorobenzoyl-4-arylthiosemicarbazidesMRSA, S. aureus7.82 - 31.25[11]
N-arylbutenyl piperidinesVarious bacteria and fungiMarked activity (specific values not detailed in abstract)[12]
Piperidin-4-one derivativesVarious bacteria and fungiSignificant activity (specific values not detailed in abstract)[13]
Experimental Workflow: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is typically determined using a serial microdilution assay, a standard method for assessing antimicrobial activity.

MIC_Workflow start Start: Bacterial/Fungal Culture prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum serial_dilution Perform 2-Fold Serial Dilution of Fluorobenzoyl Piperidine Cmpd prepare_inoculum->serial_dilution inoculate Inoculate Microplate Wells serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Other Notable Biological Activities

The versatile fluorobenzoyl piperidine scaffold has been explored for a range of other therapeutic applications.

  • Monoacylglycerol Lipase (MAGL) Inhibition: Second-generation benzoylpiperidine derivatives have been developed as reversible MAGL inhibitors. The addition of a second fluorine atom in the para position to the amide moiety was found to increase the inhibition potency significantly, with some compounds showing IC50 values in the nanomolar range.[14]

  • Anticancer Activity: Antipsychotic drugs from the diphenylbutylpiperidine class, which share structural similarities, have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models, including breast cancer and glioma.[15] This suggests a potential for repurposing or developing new fluorobenzoyl piperidine derivatives as anticancer agents.[15][16]

  • Leishmanicidal Activity: A series of piperidine-benzodioxole ester and carbamate derivatives were synthesized and evaluated for activity against Leishmania amazonensis. A nitro derivative of this class showed the highest activity with an IC50 of 17.24 µM and low toxicity against human cells.[17]

Detailed Experimental Protocols

In Vitro MAGL Inhibition Assay

This protocol is based on the methodology for evaluating MAGL inhibitors.[14]

  • Enzyme Preparation: Recombinant human MAGL is used.

  • Substrate: 4-Nitrophenyl acetate (4-NPA) is used as the substrate. The hydrolysis of 4-NPA by MAGL produces the chromogenic product 4-nitrophenol.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Procedure: a. The test compounds (fluorobenzoyl piperidine derivatives) are pre-incubated with the MAGL enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature. b. The reaction is initiated by adding the 4-NPA substrate. c. The increase in absorbance at 405 nm, corresponding to the formation of 4-nitrophenol, is monitored over time using a spectrophotometer or plate reader. d. A control reaction without the inhibitor is run in parallel.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Antimicrobial Microdilution Assay

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11]

  • Media Preparation: Cation-adjusted Mueller-Hinton broth is typically used for bacteria, and RPMI-1640 medium for fungi.

  • Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: The test compound is serially diluted (usually two-fold) in the wells of a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included. A known antibiotic (e.g., ciprofloxacin, cefuroxime) is used as a reference standard.[11]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

MTT Assay for Cytotoxicity/Anticancer Activity

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.[16]

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HeLa) are cultured in appropriate media and seeded into 96-well plates at a specific density (e.g., 5,000 cells/well).[16] The cells are allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the fluorobenzoyl piperidine derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After treatment, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability relative to an untreated control is calculated for each concentration. The IC50 value (concentration required to inhibit 50% of cell proliferation) is determined.

References

An In-depth Technical Guide to the Solubility Characteristics of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility characteristics of 4-(2-Fluorobenzoyl)piperidine hydrochloride. As a key intermediate in the synthesis of various pharmaceutically active compounds, a thorough understanding of its solubility is critical for process development, formulation design, and ensuring reproducible biological activity. This document outlines the predicted solubility profile based on its physicochemical properties, details robust experimental protocols for its determination, and presents a framework for the systematic evaluation of its solubility in various media.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, the following are key determinants:

PropertyValue/PredictionInfluence on Solubility
Molecular Formula C₁₂H₁₅ClFNO[1][2]The elemental composition dictates the molecular weight and potential for intermolecular interactions.
Molecular Weight 243.71 g/mol [1][2]Higher molecular weight can sometimes correlate with lower solubility.
Structure (2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride[1]The presence of a polar ketone, a basic piperidine ring, and an aromatic fluorobenzoyl group suggests a complex interplay of hydrophilic and lipophilic character. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.
pKa (Predicted) The piperidine nitrogen is basic and is predicted to have a pKa in the range of 8-10.This indicates that the compound's ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. At pH values below its pKa, it will be predominantly in its protonated, more soluble, cationic form.
LogP (Predicted) The octanol-water partition coefficient (LogP) is predicted to be in the range of 2-3 for the free base.This suggests a degree of lipophilicity, which may limit aqueous solubility but favor solubility in organic solvents.
Physical Form Solid[3]The crystalline form and any potential polymorphism will significantly impact the thermodynamic solubility.

Predicted Solubility Profile

Based on the physicochemical properties, the following solubility profile for this compound is anticipated:

  • Aqueous Solubility: The hydrochloride salt form is expected to confer some degree of aqueous solubility. However, the overall lipophilicity of the molecule may limit its solubility in neutral water. The solubility is predicted to be significantly higher in acidic aqueous solutions due to the protonation of the piperidine nitrogen.

  • pH-Dependent Solubility: A classic "U-shaped" or sigmoidal pH-solubility profile is expected, with higher solubility at lower pH values.

  • Organic Solvent Solubility: Good solubility is anticipated in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO). Solubility in non-polar solvents like hexanes is expected to be low.

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of this compound, the following experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of the compound and is considered the gold standard for assessing thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials containing various solvents (e.g., water, 0.1 N HCl, phosphate-buffered saline at pH 7.4, methanol, ethanol, and DMSO).

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The resulting suspensions are filtered through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with standards of known concentrations is used for accurate quantification.

Workflow Diagram:

G cluster_0 Thermodynamic Solubility Workflow A Add excess solid to solvent B Equilibrate (24-48h at constant T) A->B C Filter to remove undissolved solid B->C D Quantify concentration by HPLC-UV C->D E Determine Equilibrium Solubility D->E

Caption: Thermodynamic Solubility Determination Workflow.

Kinetic (Apparent) Solubility Assay

This high-throughput method is useful for early-stage assessment of the solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in DMSO (e.g., 10 mM).

  • Serial Dilution: The stock solution is serially diluted in a 96-well plate.

  • Addition of Aqueous Buffer: A fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well.

  • Incubation and Precipitation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for potential precipitation.

  • Analysis: The solubility is determined by identifying the highest concentration at which no precipitation is observed. This can be assessed visually or by measuring turbidity using a nephelometer or plate reader.

Workflow Diagram:

G cluster_1 Kinetic Solubility Workflow F Prepare high-concentration DMSO stock G Add stock to aqueous buffer in 96-well plate F->G H Incubate (1-2h at room temperature) G->H I Measure precipitation (e.g., nephelometry) H->I J Determine Kinetic Solubility I->J

Caption: Kinetic Solubility Determination Workflow.

Illustrative Quantitative Data Presentation

The following tables provide a template for presenting the experimentally determined solubility data for this compound.

Table 1: Thermodynamic Solubility in Various Solvents at 25 °C

SolventpH (for aqueous)Solubility (mg/mL)Solubility (mM)
Water7.0Experimental ValueExperimental Value
0.1 N HCl1.0Experimental ValueExperimental Value
PBS7.4Experimental ValueExperimental Value
MethanolN/AExperimental ValueExperimental Value
EthanolN/AExperimental ValueExperimental Value
DMSON/AExperimental ValueExperimental Value

Table 2: pH-Dependent Aqueous Solubility at 25 °C

pHBuffer SystemSolubility (mg/mL)Solubility (mM)
2.0Glycine-HClExperimental ValueExperimental Value
4.5AcetateExperimental ValueExperimental Value
6.8PhosphateExperimental ValueExperimental Value
7.4PhosphateExperimental ValueExperimental Value
9.0BorateExperimental ValueExperimental Value

Conclusion

This technical guide provides a framework for understanding and determining the solubility characteristics of this compound. While specific experimental data is not yet publicly available, the provided physicochemical properties and detailed experimental protocols will enable researchers to systematically and accurately characterize its solubility profile. Such data is invaluable for the successful development of this compound in pharmaceutical and other applications.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Fluorobenzoyl)piperidine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzoyl)piperidine hydrochloride is a versatile piperidine derivative with significant potential in neuroscience research. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to known neuroactive compounds, particularly those targeting sigma receptors, suggests its utility in investigating various neurological and psychiatric disorders. Piperidine derivatives are integral to the development of therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound, based on established methodologies for structurally related compounds.

Potential Applications in Neuroscience

Based on the pharmacology of analogous compounds, this compound is a candidate for investigation in several key areas of neuroscience research:

  • Sigma Receptor Modulation: The 4-benzoylpiperidine scaffold is a common feature in ligands that exhibit affinity for sigma receptors.[3][4] Sigma-1 receptors, in particular, are implicated in a range of cellular functions and are considered therapeutic targets for neurodegenerative diseases, stroke, and pain.[5]

  • Neuroprotection: Piperidine derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[6][7] These effects are often attributed to anti-inflammatory, anti-apoptotic, and antioxidant mechanisms.[7]

  • Cognitive Enhancement: By potentially modulating cholinergic systems or other neurotransmitter pathways, this compound could be investigated for its effects on learning and memory in models of cognitive impairment.[8]

Data Presentation

Due to the limited direct quantitative data for this compound, the following table presents hypothetical data based on the binding affinities of structurally similar fluorobenzamide and piperidine derivatives for the sigma-1 receptor.[3][9] This serves as a representative example for data presentation in early-stage drug discovery.

CompoundTargetAssay TypeKᵢ (nM)Selectivity (σ₁ vs σ₂)
4-(2-Fluorobenzoyl)piperidine HCl (Hypothetical) Sigma-1 ReceptorRadioligand Binding15>10-fold
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide[3]Sigma-1 ReceptorRadioligand Binding3.4120
Haloperidol (Reference)[9]Sigma-1 ReceptorRadioligand Binding2.5-

Experimental Protocols

The following protocols are adapted from established methodologies for characterizing the neuropharmacological properties of piperidine derivatives and sigma receptor ligands.

Protocol 1: In Vitro Sigma-1 Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for the sigma-1 receptor using a competitive radioligand binding assay.[5][10][11]

Objective: To calculate the inhibitory constant (Kᵢ) of the test compound for the sigma-1 receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-(+)-Pentazocine (a selective sigma-1 receptor ligand)[5][10]

  • Receptor Source: Guinea pig brain membrane homogenate or commercially available membranes from cells expressing the human sigma-1 receptor.[5]

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-Pentazocine.[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters

  • 96-well plates

  • Scintillation Counter

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) incubation Incubate Radioligand, Membranes, and Test Compound prep_reagents->incubation prep_membranes Prepare Membrane Homogenate prep_membranes->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (Calculate Ki) scintillation->data_analysis G acclimatization Animal Acclimatization stz_injection Stereotaxic ICV STZ Injection acclimatization->stz_injection recovery Post-operative Recovery stz_injection->recovery drug_admin Daily Administration of Test Compound or Vehicle recovery->drug_admin behavioral Behavioral Testing (e.g., Morris Water Maze) drug_admin->behavioral histology Histological Analysis of Brain Tissue behavioral->histology G cluster_er Endoplasmic Reticulum bip BiP s1r Sigma-1 Receptor s1r->bip Dissociates from ip3r IP3R s1r->ip3r Modulates ligand 4-(2-Fluorobenzoyl)piperidine HCl (Agonist) ligand->s1r Binds ca_release Ca²⁺ Release ip3r->ca_release cell_survival Enhanced Cell Survival and Neuroprotection ca_release->cell_survival

References

Application Notes and Protocols for 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzoyl)piperidine hydrochloride is a synthetic compound of interest in pharmaceutical research and drug development. As a piperidine derivative, it holds potential for various applications, including but not limited to neuroscience research and as a building block for more complex molecules. Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible results in downstream assays. This document provides a detailed protocol for the dissolution of this compound for use in biological and chemical assays.

Physicochemical Properties

  • Molecular Formula: C₁₂H₁₅ClFNO

  • Molecular Weight: 243.71 g/mol

  • Appearance: Typically a white to off-white or light tan crystalline powder.

  • Storage: It is advisable to store the compound in a cool, dry, and well-ventilated area. The compound may be hygroscopic, so storage under an inert atmosphere is recommended to prevent moisture absorption.

Solubility Profile

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityRemarks
WaterModerately SolubleThe hydrochloride salt form suggests some degree of aqueous solubility. Solubility may be pH-dependent.
Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
EthanolSolubleLower alcohols are often good solvents for similar structures.
MethanolSolubleSimilar to ethanol, methanol is expected to be a suitable solvent.

Experimental Protocol for Dissolving this compound

This protocol provides a general procedure for preparing a stock solution of this compound. The choice of solvent will depend on the specific requirements of the downstream assay, particularly concerning solvent compatibility with biological systems.

Materials
  • This compound powder

  • Analytical balance

  • Spatula

  • Appropriate volumetric flasks and pipettes

  • Sterile microcentrifuge tubes or vials

  • Choice of solvent:

    • ACS grade Dimethyl Sulfoxide (DMSO)

    • Sterile, deionized water

    • Anhydrous Ethanol (≥99.5%)

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure for Preparing a Stock Solution
  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to minimize moisture condensation, especially if stored in a refrigerator or freezer.

  • Weighing: In a fume hood, carefully weigh the desired amount of the compound using an analytical balance.

  • Solvent Addition:

    • For DMSO Stock Solution (Recommended for high concentrations):

      • Transfer the weighed compound into a sterile vial.

      • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

      • Cap the vial tightly.

    • For Aqueous Stock Solution:

      • Transfer the weighed compound into a sterile vial.

      • Add a smaller than the final required volume of sterile deionized water.

      • Proceed to the dissolution steps.

    • For Ethanol Stock Solution:

      • Transfer the weighed compound into a sterile vial.

      • Add the calculated volume of anhydrous ethanol.

      • Cap the vial tightly.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath sonicator for 5-10 minutes.

    • Gentle warming in a water bath (30-40°C) can also be employed to aid dissolution, particularly for aqueous solutions. However, be cautious of potential compound degradation at elevated temperatures.

  • Final Volume Adjustment (for aqueous solutions): Once the compound is fully dissolved, transfer the solution to a volumetric flask and add sterile deionized water to reach the final desired volume.

  • Sterilization (if required for cell-based assays): If the stock solution is intended for sterile applications, it can be filter-sterilized through a 0.22 µm syringe filter that is compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Preparation of Working Solutions

Prepare working solutions by diluting the stock solution with the appropriate assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to not affect the experimental results (typically <0.5%).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a solution of this compound for use in assays.

G cluster_prep Preparation of Stock Solution cluster_assay Preparation of Working Solution weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., DMSO, Water, Ethanol) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate/Warm) add_solvent->dissolve storage 4. Aliquot and Store (-20°C or -80°C) dissolve->storage thaw 5. Thaw Stock Solution storage->thaw dilute 6. Dilute with Assay Buffer thaw->dilute use_assay 7. Use in Assay dilute->use_assay

Caption: Workflow for dissolving this compound.

Application of 4-(2-Fluorobenzoyl)piperidine Hydrochloride in Drug Design: A Focus on Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzoyl)piperidine hydrochloride is a versatile heterocyclic building block utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its structural motif, featuring a piperidine ring linked to a 2-fluorobenzoyl group, provides a valuable scaffold for designing ligands that can interact with various biological targets. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting drug candidates. This document outlines the application of this compound in the design and development of selective sigma-1 (σ1) receptor ligands, which are promising candidates for neuroimaging and therapeutic interventions in neurological and psychiatric disorders.

Application in Sigma-1 Receptor Ligand Design

The primary application of this compound in contemporary drug design is as a key intermediate in the synthesis of high-affinity sigma-1 receptor ligands. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a range of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Consequently, ligands that target the sigma-1 receptor are of significant interest for the development of positron emission tomography (PET) imaging agents and therapeutics for central nervous system (CNS) disorders.

A notable example is the synthesis of N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a potent and selective sigma-1 receptor ligand.[1] In this context, this compound serves as a precursor to the core piperidine structure, which is subsequently modified to generate the final high-affinity ligand.

Quantitative Data

The following table summarizes the binding affinity of a key derivative synthesized from a related precursor, highlighting the potential of the 2-fluorobenzoylpiperidine scaffold.

Compound IDStructureTarget ReceptorBinding Affinity (Ki) [nM]Selectivity (σ2/σ1)Reference
1 N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamideSigma-13.4120[1]

Experimental Protocols

Synthesis of N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide (Compound 1)

This protocol describes a general method for the synthesis of N-substituted benzamides from a piperidine precursor.

Materials:

  • 4-Amino-1-benzylpiperidine

  • 2-Fluorobenzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 4-amino-1-benzylpiperidine (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide.[1]

Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain)

  • Radioligand: --INVALID-LINK---pentazocine (a known sigma-1 receptor ligand)

  • Non-specific binding control: Haloperidol

  • Test compound (e.g., N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with various concentrations of the test compound.

  • Incubation: To each well, add the membrane preparation, the radioligand (--INVALID-LINK---pentazocine), and either buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or the test compound at varying concentrations.

  • Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-Amino-1-benzylpiperidine C Amide Coupling A->C B 2-Fluorobenzoyl chloride B->C D N-(N-Benzylpiperidin-4-yl)- 2-fluorobenzamide C->D

Caption: Synthetic route to a sigma-1 receptor ligand.

Sigma-1 Receptor Signaling Pathway

G cluster_ER Endoplasmic Reticulum S1R_BiP Sigma-1 Receptor (Inactive Complex with BiP) S1R_Active Active Sigma-1 Receptor S1R_BiP->S1R_Active Dissociation from BiP Ligand Sigma-1 Ligand (e.g., Compound 1) Ligand->S1R_BiP Binding Ion_Channels Ion Channels (e.g., K+, Ca2+) S1R_Active->Ion_Channels Modulation GPCRs GPCRs S1R_Active->GPCRs Modulation Ca_Signaling Ca2+ Signaling (via IP3R) S1R_Active->Ca_Signaling Modulation Cellular_Response Modulation of Neuronal Excitability and Plasticity Ion_Channels->Cellular_Response GPCRs->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Simplified Sigma-1 receptor signaling cascade.

References

Application Notes and Protocols for the Quantification of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzoyl)piperidine hydrochloride is a chemical compound containing a piperidine ring, which is a common structural motif in many pharmaceuticals. The piperidine scaffold is valued in medicinal chemistry for its ability to influence a drug's pharmacological properties.[1] Accurate and precise quantification of this compound is essential for quality control in manufacturing, for studying its pharmacokinetic and pharmacodynamic properties, and for ensuring the safety and efficacy of potential drug candidates.

Analytical Techniques

A summary of the recommended analytical techniques and their typical performance characteristics for related compounds is presented below.

ParameterHPLC-UV (with Derivatization for simple piperidine)GC-MS (for piperazine analogs)
Linearity Range 0.44 - 53.33 µg/mL0 - 10 µg/mL
Correlation Coefficient (r²) 0.9996> 0.99
Limit of Detection (LOD) 0.15 µg/mL0.002 - 0.004 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL0.008 - 0.016 µg/mL
Accuracy (% Recovery) 101.82%79% - 108%
Precision (%RSD) 0.6%< 15% (Intra-day)

Experimental Workflows

The general workflows for the HPLC-UV and GC-MS analytical methods are depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Compound prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_sonicate Sonicate to Dissolve prep_dissolve->prep_sonicate prep_filter Filter through 0.45 µm Filter prep_sonicate->prep_filter hplc_inject Inject into HPLC prep_filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Concentration data_calibrate->data_quantify

Caption: General workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Sample Aliquot prep_extract Liquid-Liquid or Solid-Phase Extraction prep_start->prep_extract prep_derivatize Derivatization (Optional) prep_extract->prep_derivatize prep_concentrate Evaporate & Reconstitute prep_derivatize->prep_concentrate gcms_inject Inject into GC-MS prep_concentrate->gcms_inject gcms_separate GC Separation gcms_inject->gcms_separate gcms_ionize Electron Impact Ionization gcms_separate->gcms_ionize gcms_detect Mass Spectrometry Detection gcms_ionize->gcms_detect data_integrate Extract Ion Chromatogram gcms_detect->data_integrate data_calibrate Construct Calibration Curve data_integrate->data_calibrate data_quantify Calculate Concentration data_calibrate->data_quantify

Caption: General workflow for GC-MS analysis.

HPLC-UV Method Protocol

This protocol is adapted from a method for piperidine-containing compounds and can be used as a starting point for the analysis of this compound.[2] The presence of the fluorobenzoyl group provides a chromophore, allowing for direct UV detection without the need for derivatization.

Instrumentation and Conditions
ParameterSetting
HPLC System Agilent 1260/1290 Infinity II or equivalent
Column Gemini C18 (5 µm, 250 x 4.6 mm)
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Gradient 0–8 min from 5% to 95% Acetonitrile, 8–12 min 95% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210, 254, and 280 nm
Injection Volume 10 µL
Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Procedure
  • Standard Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute to a known volume to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

GC-MS Method Protocol

This protocol is based on methods developed for the analysis of piperazine designer drugs and can be adapted for this compound.[4][5]

Instrumentation and Conditions
ParameterSetting
GC-MS System Agilent 7890A GC with 5975C MS or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature 120°C for 1 min, ramp to 150°C at 10°C/min and hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min
Transfer Line Temperature 280°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 30-350
Reagents and Materials
  • This compound reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

Procedure
  • Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Calibration Standards: Prepare working standard solutions by diluting the stock solution with methanol to desired concentrations.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample solution, add a suitable internal standard.

    • Add 1 mL of 0.1 M NaOH to basify the solution.

    • Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of methanol or ethyl acetate.

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Quantification: Monitor characteristic ions of this compound. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not well-documented in publicly available literature, compounds containing the fluorobenzoylpiperidine scaffold have been investigated for their activity at various receptors in the central nervous system.[6] For instance, some N-acylated piperazines with a fluorobenzoyl group act as antagonists for serotonin 5-HT2A receptors.[6] Piperazine derivatives are also known to interact with dopamine, noradrenaline, and serotonin transporters, acting as reuptake inhibitors.[4]

The potential metabolic fate of the piperidine ring involves N-oxidation in the liver, a process mediated by microsomal enzymes.[7] This can lead to the formation of metabolites such as N-hydroxypiperidine.[7]

Biological_Context cluster_compound Compound Interaction cluster_targets Potential Molecular Targets cluster_metabolism Metabolism compound 4-(2-Fluorobenzoyl)piperidine (or related analogs) receptor Serotonin Receptors (e.g., 5-HT2A) compound->receptor Antagonism transporter Dopamine/Norepinephrine/ Serotonin Transporters compound->transporter Reuptake Inhibition liver Liver Microsomal Enzymes compound->liver metabolite N-oxidized Metabolites liver->metabolite N-oxidation

Caption: Potential biological interactions of fluorobenzoylpiperidine analogs.

Conclusion

The HPLC-UV and GC-MS methods outlined in these application notes provide robust and reliable starting points for the quantification of this compound. It is crucial to perform a full method validation according to ICH guidelines to ensure the suitability of the chosen method for its intended purpose.[8][9][10] This includes assessing specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The provided workflows and protocols are intended to guide researchers, scientists, and drug development professionals in establishing accurate and precise analytical methods for this compound.

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Fluorobenzoyl)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and stability are critical for the quality of the final active pharmaceutical ingredient (API). This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in bulk drug substance. The method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Method Development and Optimization

The primary objective of this HPLC method is to achieve a sharp, symmetrical peak for this compound, well-separated from any potential degradation products.

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions. A C18 column was selected as the stationary phase due to its wide applicability in reversed-phase chromatography. A mobile phase consisting of an organic modifier (acetonitrile) and an acidic buffer was chosen to ensure good peak shape and resolution. The detection wavelength was selected based on the UV spectrum of this compound.

ParameterOptimized Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH 3.0, adjusted with orthophosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 239 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Standard Solution Preparation:

  • Accurately weigh and transfer 10 mg of this compound working standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Make up the volume to 100 mL with the mobile phase to obtain a standard solution of 100 µg/mL.

Sample Solution Preparation:

  • Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Follow the same procedure as for the standard solution preparation.

Forced Degradation Studies:

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[3][4][5] The drug substance was subjected to various stress conditions as per ICH guidelines.

Stress ConditionProtocol
Acid Hydrolysis 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 60°C for 2 hours. Neutralized with 0.1 N NaOH.
Alkaline Hydrolysis 1 mL of stock solution + 1 mL of 0.1 N NaOH, heated at 60°C for 2 hours. Neutralized with 0.1 N HCl.
Oxidative Degradation 1 mL of stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.
Thermal Degradation The solid drug substance was kept in an oven at 105°C for 48 hours.
Photolytic Degradation The drug substance was exposed to UV light (254 nm) for 24 hours.

Method Validation

The developed method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH Q2(R1) guidelines.[2][6]

Summary of Validation Data

Validation ParameterResultAcceptance Criteria
Specificity No interference from blanks, impurities, or degradation products at the retention time of the analyte peak.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Concentration Range) 10 - 150 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability (Intra-day)0.85%RSD ≤ 2.0%
- Intermediate Precision (Inter-day)1.23%RSD ≤ 2.0%
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise ratio of 10:1
Robustness The method was found to be robust for small, deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).RSD ≤ 2.0%

Diagrams

HPLC_Method_Development_Workflow start Start: Define Analytical Objective lit_review Literature Review & Physicochemical Properties of 4-(2-Fluorobenzoyl)piperidine HCl start->lit_review initial_conditions Select Initial Chromatographic Conditions (Column, Mobile Phase, Detector) lit_review->initial_conditions optimization Method Optimization (Systematic Screening of Parameters) initial_conditions->optimization optimization->initial_conditions Re-adjust if necessary forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) optimization->forced_degradation Check for Peak Purity & Resolution validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) forced_degradation->validation Confirm Stability-Indicating Nature documentation Documentation: Application Note & Protocol validation->documentation end End: Method Ready for Routine Use documentation->end

Caption: Workflow for HPLC Method Development.

Method_Validation_Parameters method_validation Method Validation (ICH Q2(R1)) specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Caption: Key Parameters for Method Validation.

A novel, simple, accurate, and precise RP-HPLC method has been developed and validated for the quantitative analysis of this compound in bulk form. The method is stability-indicating and can be used for routine quality control and stability analysis of the drug substance. The validation results confirm that the method is suitable for its intended purpose.

References

Application Notes and Protocols for In Vitro Evaluation of 4-(2-Fluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of 4-(2-Fluorobenzoyl)piperidine hydrochloride. Based on the chemical structure and data from related compounds, it is hypothesized that this molecule may act as a ligand for sigma (σ) receptors, specifically the σ1 and σ2 subtypes. Sigma receptors are intracellular chaperone proteins located primarily at the endoplasmic reticulum-mitochondria interface and are implicated in a variety of cellular processes and disease states, including neurodegenerative disorders, cancer, and pain.[1][2][3]

This document outlines detailed protocols for key in vitro assays to characterize the binding affinity, selectivity, and functional activity of this compound at sigma receptors.

Hypothesized Biological Target: Sigma Receptors

The core structure of 4-(2-Fluorobenzoyl)piperidine is present in numerous compounds that have been shown to bind with high affinity to sigma receptors. For instance, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide exhibits a high affinity for sigma receptors, with a Ki of 3.4 nM.[4] Therefore, the experimental design detailed below focuses on characterizing the interaction of this compound with σ1 and σ2 receptors.

Data Presentation: Quantitative Analysis of Related Compounds

To provide a reference for the potential affinity of this compound, the following table summarizes the binding affinities (Ki in nM) of structurally related piperidine and piperazine derivatives for σ1 and σ2 receptors.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide3.4408120
4-Pyridylpiperidine Derivative 124.5102.2
Unsubstituted Piperidine Derivative 74.811624.2
4-Pyridylpiperidine Derivative 143.3298.8
Piperazine Derivative 167.6273.6

Data sourced from multiple studies on sigma receptor ligands.[4][5]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the hypothesized signaling pathways of σ1 and σ2 receptors and the overall experimental workflow for characterizing a novel ligand.

sigma1_pathway cluster_er ER Membrane ligand 4-(2-Fluorobenzoyl)piperidine hydrochloride (Agonist/Antagonist) s1r σ1 Receptor ligand->s1r Binds bip BiP s1r->bip Dissociates from ip3r IP3 Receptor s1r->ip3r Modulates ion_channels Ion Channels (e.g., K+) s1r->ion_channels Modulates er Endoplasmic Reticulum ca_release Ca2+ Release ip3r->ca_release downstream Downstream Effects (Neurite Outgrowth, Cell Survival) ca_release->downstream ion_channels->downstream

Putative σ1 Receptor Signaling Pathway.

sigma2_pathway ligand 4-(2-Fluorobenzoyl)piperidine hydrochloride (Agonist/Antagonist) s2r σ2 Receptor (TMEM97) ligand->s2r Binds cholesterol Cholesterol Homeostasis s2r->cholesterol Modulates ca_signaling Ca2+ Signaling s2r->ca_signaling Modulates egfr_mtor EGFR/mTOR Pathway s2r->egfr_mtor Impacts proliferation Cell Proliferation cholesterol->proliferation apoptosis Apoptosis/Cell Viability ca_signaling->apoptosis egfr_mtor->proliferation

Putative σ2 Receptor Signaling Pathway.

experimental_workflow start Start: 4-(2-Fluorobenzoyl)piperidine hydrochloride binding_assay Primary Screening: Radioligand Binding Assays (σ1 & σ2) start->binding_assay determine_ki Determine Ki for σ1 and σ2 binding_assay->determine_ki selectivity Calculate Selectivity (σ2 Ki / σ1 Ki) determine_ki->selectivity functional_assays Secondary Screening: Functional Assays selectivity->functional_assays s1_functional σ1 Functional Assays: - Neurite Outgrowth - Ion Channel Modulation functional_assays->s1_functional s2_functional σ2 Functional Assays: - Cell Viability (MTT) - Caspase-3 Activity functional_assays->s2_functional agonist_antagonist Determine Agonist/Antagonist Profile s1_functional->agonist_antagonist s2_functional->agonist_antagonist end End: Characterized Ligand agonist_antagonist->end

In Vitro Experimental Workflow.

Experimental Protocols

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

a. σ1 Receptor Binding Assay

  • Objective: To determine the Ki of the test compound for the σ1 receptor.

  • Materials:

    • Guinea pig brain membranes (a rich source of σ1 receptors)

    • [3H]-(+)-Pentazocine (radioligand for σ1)

    • Haloperidol (for determining non-specific binding)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Glass fiber filters

    • Scintillation vials and cocktail

    • Multi-well plates

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, combine the guinea pig brain membrane preparation, a fixed concentration of [3H]-(+)-Pentazocine (typically near its Kd value), and varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of unlabeled haloperidol.

    • Incubate the plates at 37°C for 150 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

b. σ2 Receptor Binding Assay

  • Objective: To determine the Ki of the test compound for the σ2 receptor.

  • Materials:

    • Rat liver membranes or membranes from a cell line expressing σ2 receptors (e.g., Jurkat cells)

    • [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) (radioligand for σ2)

    • (+)-Pentazocine (to mask σ1 receptors)

    • Haloperidol (for determining non-specific binding)

    • Tris-HCl buffer (50 mM, pH 8.0)

    • Glass fiber filters

    • Scintillation vials and cocktail

    • Multi-well plates

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]-DTG, a concentration of (+)-pentazocine sufficient to saturate σ1 receptors, and varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of unlabeled haloperidol.

    • Incubate the plates at room temperature for 120 minutes.

    • Terminate the binding reaction and quantify radioactivity as described for the σ1 assay.

    • Calculate the IC50 and Ki values.

Functional Assays

Functional assays are necessary to determine whether this compound acts as an agonist or an antagonist at sigma receptors.

a. σ1 Receptor Functional Assay: Neurite Outgrowth in PC12 Cells

  • Objective: To assess the effect of the test compound on nerve growth factor (NGF)-induced neurite outgrowth, a process modulated by σ1 receptor agonists.

  • Materials:

    • PC12 cell line

    • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

    • Nerve Growth Factor (NGF)

    • Multi-well cell culture plates

    • Microscope with imaging capabilities

  • Procedure:

    • Seed PC12 cells in multi-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of this compound in the presence of a sub-optimal concentration of NGF.

    • Include control groups: vehicle, NGF alone, and a known σ1 agonist (e.g., PRE-084) with NGF.

    • Incubate for 48-72 hours.

    • Capture images of the cells and quantify neurite length and the percentage of cells with neurites.

    • An enhancement of NGF-induced neurite outgrowth suggests agonist activity.

b. σ2 Receptor Functional Assay: Cell Viability (MTT Assay)

  • Objective: To determine if the test compound induces cytotoxicity, a characteristic of many σ2 receptor agonists in tumor cell lines.

  • Materials:

    • A cancer cell line with high σ2 receptor expression (e.g., MDA-MB-435 human melanoma or EMT-6 mouse breast cancer cells)

    • Cell culture medium

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Multi-well plates

    • Plate reader

  • Procedure:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Include a known σ2 agonist (e.g., siramesine) as a positive control and a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • A dose-dependent decrease in cell viability suggests σ2 agonist activity.

c. σ2 Receptor Functional Assay: Caspase-3 Activity

  • Objective: To measure the induction of apoptosis by the test compound, a downstream effect of σ2 receptor agonism.

  • Materials:

    • Cancer cell line with high σ2 receptor expression

    • Cell culture medium

    • Caspase-3 colorimetric or fluorometric assay kit

    • Multi-well plates

    • Plate reader

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay.

    • After the incubation period (typically 24-48 hours), lyse the cells.

    • Perform the caspase-3 activity assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence.

    • An increase in caspase-3 activity indicates the induction of apoptosis and suggests σ2 agonist activity.

Conclusion

The provided protocols offer a robust framework for the initial in vitro characterization of this compound, with a focus on its putative activity at sigma receptors. The results from these assays will be critical in elucidating its mechanism of action and potential as a therapeutic agent.

References

Application Notes and Protocols for 4-(2-Fluorobenzoyl)piperidine Hydrochloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2-Fluorobenzoyl)piperidine hydrochloride as a versatile chemical intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS). Detailed experimental protocols for key synthetic transformations are provided, along with data presentation in structured tables and visualizations of reaction workflows.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the fluorobenzoyl moiety and the secondary amine of the piperidine ring offers two key points for chemical modification, allowing for the synthesis of a diverse range of complex molecules. Its utility is particularly noted in the development of novel therapeutics targeting neurological and psychiatric disorders. The piperidine scaffold is a common feature in many CNS-active drugs.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 64671-29-0
Molecular Formula C₁₂H₁₅ClFNO
Molecular Weight 243.71 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.

Note: Data compiled from commercially available sources.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key starting material for the synthesis of various bioactive compounds, most notably serotonin receptor antagonists. The general synthetic strategy involves the N-alkylation of the piperidine nitrogen with a suitable electrophile.

Synthesis of a Serotonin 5-HT₂A Receptor Antagonist Precursor

A common application of this intermediate is in the synthesis of compounds structurally related to potent serotonin 5-HT₂A receptor antagonists. The following protocol describes a representative synthesis of (2-fluorophenyl)(1-(3-(2-oxo-1,3-dihydrobenzo[d]imidazol-1-yl)propyl)piperidin-4-yl)methanone, a potential 5-HT₂A antagonist.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Synthesis of Alkylating Agent cluster_1 Step 2: N-Alkylation A 1,3-Dihydro-2H-benzimidazol-2-one C 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one A->C Base, Solvent B 1,3-Dibromopropane B->C D This compound F Final Product: (2-fluorophenyl)(1-(3-(2-oxo-1,3-dihydrobenzo[d]imidazol-1-yl)propyl)piperidin-4-yl)methanone D->F Base, Solvent E 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one E->F

Synthetic workflow for a potential 5-HT₂A antagonist.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

This protocol outlines the synthesis of the key alkylating agent required for the subsequent N-alkylation of 4-(2-Fluorobenzoyl)piperidine. The synthesis of the analogous 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one has been reported with high yield.[1]

Materials:

  • 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one

  • Hydrochloric acid solution

  • Ethanol

  • 2-Propanol

Procedure:

  • A solution of 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one in 6 parts of a hydrochloric acid solution and 40 parts of ethanol is stirred for 2 hours at room temperature.[1]

  • The reaction mixture is evaporated to dryness.[1]

  • The solid residue is crystallized from 2-propanol to yield the final product.[1]

Table 2: Quantitative Data for the Synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

ParameterValueReference
Yield 90%[1]
Melting Point 115°C[1]
Protocol 2: N-Alkylation of 4-(2-Fluorobenzoyl)piperidine with 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

This protocol describes the N-alkylation of the free base of 4-(2-Fluorobenzoyl)piperidine with the previously synthesized alkylating agent. The free base can be obtained by neutralizing the hydrochloride salt with a suitable base. The following procedure is based on a similar synthesis of a related compound, which achieved a good yield.

Materials:

  • 4-(2-Fluorobenzoyl)piperidine (free base)

  • 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

  • Potassium carbonate (K₂CO₃)

  • 1-Butanol

  • Ether

  • Methanol

  • 3N Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 4-(2-Fluorobenzoyl)piperidine (1.0 eq), 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (1.1 eq), and potassium carbonate (3.5 eq) in 1-butanol is refluxed for 20 hours.

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The resulting oily residue is dissolved in an ether-methanol mixture and stirred with 3N HCl for one hour.

  • The layers are separated, and the aqueous layer is basified and extracted with ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Table 3: Representative Quantitative Data for N-Alkylation Reaction

ParameterValue
Reactant 1 4-(2-Fluorobenzoyl)piperidine
Reactant 2 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Base Potassium Carbonate
Solvent 1-Butanol
Reaction Time 20 hours
Reaction Temperature Reflux
Typical Yield 74% (based on an analogous reaction)

Signaling Pathway of Downstream Products

The synthesized (2-fluorophenyl)(1-(3-(2-oxo-1,3-dihydrobenzo[d]imidazol-1-yl)propyl)piperidin-4-yl)methanone is designed to act as an antagonist at the serotonin 5-HT₂A receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/G₁₁ signaling pathway.[2] Antagonism of this receptor blocks the downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor 5-HT₂A Receptor g_protein Gq/G₁₁ Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Induces pkc Protein Kinase C (PKC) Activation dag->pkc Activates cellular_response Cellular Response ca2->cellular_response pkc->cellular_response serotonin Serotonin (Agonist) serotonin->receptor Activates antagonist Synthesized Antagonist antagonist->receptor Blocks

Simplified 5-HT₂A Receptor Signaling Pathway.

Activation of the 5-HT₂A receptor by serotonin leads to the activation of Gq/G₁₁ protein, which in turn activates phospholipase C (PLC).[2] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4] These downstream effectors then modulate various cellular responses. The synthesized antagonist blocks the initial activation of the receptor by serotonin, thereby inhibiting this entire signaling cascade.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Structure-Activity Relationship (SAR)

The Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and drug discovery that correlates the chemical structure of a molecule with its resulting biological activity.[1][2][3] The core principle is that the biological effect of a compound is directly related to its three-dimensional structure and physicochemical properties.[2] By systematically modifying the chemical structure of a compound, researchers can observe how these changes affect its interactions with a biological target, such as an enzyme or receptor.[1][4] This understanding is critical for optimizing lead compounds to enhance efficacy, improve selectivity, increase metabolic stability, and reduce toxicity, thereby accelerating the path from an initial "hit" to a viable drug candidate.[3][4]

The SAR Workflow: An Iterative Cycle

SAR analysis is not a linear process but an iterative cycle that forms the backbone of lead optimization in drug discovery.[5] The process involves designing new molecules based on existing SAR data, synthesizing them, testing their biological activity, and then analyzing the new data to further refine the SAR model. This cycle continues until a compound with the desired profile of potency, selectivity, and drug-like properties is identified.

SAR_Cycle Design Design & Modeling (In Silico) Synthesis Chemical Synthesis Design->Synthesis Prioritized Compounds Testing Biological Testing (In Vitro / In Vivo) Synthesis->Testing Synthesized Analogs Analysis SAR Analysis (Data Interpretation) Testing->Analysis Activity Data (IC50, Kd, etc.) Analysis->Design SAR Insights Design Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.

Key Methodologies in SAR Studies

A comprehensive SAR study integrates computational predictions with experimental validation.[4] This dual approach allows for the rational design of new compounds and the accurate assessment of their biological effects.

Experimental Approaches

Experimental techniques are essential for generating the empirical data needed to build and validate SAR models.[6] These methods can be broadly categorized into biophysical and cell-based assays.

Biophysical Methods for Direct Binding Analysis These techniques measure the direct interaction between a compound and its purified target protein, providing quantitative data on binding affinity, kinetics, and thermodynamics.[7][8][9] They are crucial for confirming that a compound physically engages the intended target and for building a reliable SAR.[8][10]

  • Surface Plasmon Resonance (SPR): Measures binding affinity and kinetics (on- and off-rates) in real-time.[9]

  • Isothermal Titration Calorimetry (ITC): Determines binding affinity (Kd) and thermodynamic parameters (enthalpy and entropy) of the interaction.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the binding site and can detect very weak interactions, making it ideal for fragment-based screening.[7][10]

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A high-throughput method to assess compound binding by measuring changes in protein thermal stability.[9][10]

Cell-Based Assays for Functional Activity While biophysical assays confirm target engagement, cell-based assays provide a more physiologically relevant context by measuring the compound's effect within a living cell.[11] These assays are critical for understanding the mechanism of action, potential off-target effects, and cytotoxicity.[11]

  • Enzyme/Receptor Activity Assays: Measure the modulation of the target's biological function (e.g., inhibition of kinase activity).

  • Reporter Gene Assays: Quantify the activation or inhibition of a specific signaling pathway.

  • Cell Viability/Cytotoxicity Assays: Assess the impact of a compound on cell health and proliferation, which is crucial for identifying toxic substructures.[11]

  • Target Engagement Assays (e.g., CETSA): Confirm that the compound binds to its target within the complex cellular environment.[11]

Experimental_Workflow cluster_0 Primary Screening & Hit Identification cluster_1 Hit Confirmation & SAR Generation HTS High-Throughput Screen (Biochemical Assay) Hit_Compounds Initial Hits HTS->Hit_Compounds Dose_Response Dose-Response Curve (Confirms Potency, e.g., IC50) Hit_Compounds->Dose_Response Biophysical Biophysical Assay (e.g., SPR) (Confirms Direct Binding, Kd) Dose_Response->Biophysical Cell_Based Cell-Based Assay (Confirms Cellular Activity) Biophysical->Cell_Based Confirmed_Hit Confirmed Hit for SAR Cell_Based->Confirmed_Hit

Caption: Experimental workflow for hit confirmation and initial SAR data generation.

Computational Approaches

Computational methods accelerate the SAR cycle by predicting the activity of virtual compounds, helping to prioritize which analogs to synthesize.[4][12]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling uses statistical methods to build mathematical models that correlate the chemical structures of compounds with their biological activities.[5][13][14][15] These models analyze molecular descriptors (e.g., size, lipophilicity, electronic properties) to predict the activity of new compounds.[14][16]

  • Molecular Docking: This structure-based drug design technique predicts the preferred orientation of a ligand when bound to a target receptor.[17] It helps rationalize observed SAR and guide the design of new molecules with improved binding interactions.[18]

Experimental Protocols

Protocol 1: Determining Binding Affinity using Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity (Kᵈ) and kinetics (kₐ, kₔ) of a small molecule inhibitor to its target protein.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip (e.g., CM5 chip) via amine coupling. Aim for a low-to-medium density surface to avoid mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of the small molecule inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected Kᵈ (e.g., from 0.1x to 10x Kᵈ). Include a buffer-only (blank) injection for double referencing.

  • Binding Analysis:

    • Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase, allowing sufficient time to approach steady-state binding.

    • Inject running buffer to monitor the dissociation phase.

  • Surface Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference surface and blank injection data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵈ = kₔ/kₐ).

Protocol 2: Assessing Cellular Viability using an MTT Assay

Objective: To determine the concentration at which a compound reduces the viability of a cell line by 50% (IC₅₀), a measure of its cytotoxic or anti-proliferative effect.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture media. Remove the old media from the cells and add the compound-containing media. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from SAR studies are typically summarized in tables to facilitate comparison across a series of analogs. This allows researchers to discern how specific structural modifications influence biological activity.

Table 1: Hypothetical SAR Data for a Series of Kinase Inhibitors

Compound IDR1 GroupR2 GroupBiochemical IC₅₀ (nM)Cell Viability IC₅₀ (µM)
Lead-1 HH150> 50
Ana-2 -CH₃H12545.2
Ana-3 -FH8025.6
Ana-4 -ClH25 10.1
Ana-5 -BrH4518.9
Ana-6 -Cl-CH₃9533.7
Ana-7 -Cl-OCH₃3011.5
Ana-8 -CNH250> 50

Interpretation:

  • Effect of R1: Replacing the hydrogen at the R1 position with a halogen improves potency. The trend observed is Cl > Br > F > H, suggesting that a small, electron-withdrawing group at this position is favorable for binding. The cyano group (-CN) is detrimental to activity.

  • Activity Cliff: The small change from a hydrogen (Lead-1, 150 nM) to a chlorine (Ana-4, 25 nM) at R1 results in a significant jump in activity. This phenomenon, known as an "activity cliff," provides critical information about the binding pocket.[3][4]

  • Effect of R2: Adding substituents at the R2 position (Ana-6, Ana-7) while keeping the optimal R1 group (-Cl) generally reduces potency compared to Ana-4, suggesting this position may be sterically hindered within the binding site.

  • Cellular Activity: The cellular viability data generally tracks with the biochemical potency, indicating that the compounds can penetrate cells and engage the target in a cellular context.

Application in a Biological Context: Kinase Signaling

Many SAR campaigns target key nodes in cellular signaling pathways, such as protein kinases. An inhibitor developed through the SAR process can block the kinase's activity, thereby interrupting the downstream signaling cascade that may be dysregulated in a disease like cancer.

Kinase_Pathway Receptor Growth Factor Receptor KinaseA Kinase A (e.g., RAF) Receptor->KinaseA Activates KinaseB Kinase B (e.g., MEK) KinaseA->KinaseB Phosphorylates KinaseC Kinase C (e.g., ERK) KinaseB->KinaseC Phosphorylates Transcription Transcription Factors KinaseC->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor SAR-Optimized Inhibitor Inhibitor->KinaseB  Inhibits

Caption: Inhibition of a kinase cascade by an SAR-optimized small molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of 4-(2-Fluorobenzoyl)piperidine hydrochloride synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The two primary synthetic routes for 4-(2-Fluorobenzoyl)piperidine are the Friedel-Crafts acylation and the Grignard reaction.

  • Route 1: Friedel-Crafts Acylation: This method involves the reaction of a piperidine derivative with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

  • Route 2: Grignard Reaction: This route utilizes the reaction of a Grignard reagent, such as 4-piperidylmagnesium halide, with a 2-fluorobenzoyl derivative.

Following the synthesis of the free base, treatment with hydrochloric acid yields the desired hydrochloride salt.

Q2: What is a typical yield for the synthesis of related benzoylpiperidine hydrochlorides?

A2: While specific yield data for this compound is not extensively reported in publicly available literature, a 74% yield has been reported for the synthesis of a similar compound, 4-(p-Fluorobenzoyl)-1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride[1]. Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purity of starting materials.

Q3: How can I purify the final product to improve its purity and yield?

A3: Recrystallization is a common and effective method for purifying this compound. A mixture of ethanol and ether or isopropanol and methanol has been used for the recrystallization of similar compounds[1]. The choice of solvent system is critical and may require optimization.

Troubleshooting Guides

Friedel-Crafts Acylation Route
Issue Possible Cause(s) Troubleshooting Step(s)
Low or no product yield 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficiently reactive piperidine derivative. 3. Reaction temperature is too low.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored Lewis acid catalyst. 2. Consider using a more reactive piperidine derivative, such as an N-protected 4-lithiated piperidine. 3. Gradually increase the reaction temperature and monitor the progress using TLC.
Formation of multiple byproducts 1. Over-acylation of the piperidine ring. 2. Side reactions due to high temperatures. 3. Reaction with impurities in the starting materials.1. Use a stoichiometric amount of the acylating agent. 2. Optimize the reaction temperature to minimize side reactions. 3. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Difficulty in isolating the product 1. The product may be soluble in the workup solvent. 2. Formation of an emulsion during aqueous workup.1. Use a different extraction solvent. 2. Add brine to the aqueous layer to break the emulsion.
Grignard Reaction Route
Issue Possible Cause(s) Troubleshooting Step(s)
Failure to form the Grignard reagent 1. Presence of moisture in the reaction setup. 2. Inactive magnesium surface.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring.
Low yield of the desired product 1. The Grignard reagent is reacting with the piperidine nitrogen. 2. Incomplete reaction.1. Use an N-protected piperidine derivative (e.g., N-Boc-4-bromopiperidine) to form the Grignard reagent. The protecting group can be removed in a subsequent step. 2. Increase the reaction time and/or temperature.
Product decomposes during workup 1. The acidic workup is too harsh.1. Use a saturated aqueous solution of ammonium chloride for the workup instead of a strong acid.

Data Presentation

Table 1: Comparison of Synthetic Routes for Benzoylpiperidine Synthesis (based on analogous reactions)

ParameterFriedel-Crafts AcylationGrignard Reaction
Starting Materials Piperidine derivative, 2-fluorobenzoyl chloride, Lewis acid4-halopiperidine, magnesium, 2-fluorobenzaldehyde/ester
Key Reagents AlCl₃, FeCl₃Magnesium turnings, anhydrous ether/THF
Reported Yield (analogous) Variable, can be moderate to highGenerally good to high
Advantages Direct formation of the C-C bondCan tolerate a wider range of functional groups with proper protection strategies
Disadvantages Requires stoichiometric amounts of Lewis acid, sensitive to moistureRequires strictly anhydrous conditions, potential for side reactions with unprotected functional groups

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluorobenzoyl)piperidine via Friedel-Crafts Acylation (Hypothetical)
  • Preparation: Under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq.) to a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Solvent Addition: Add anhydrous dichloromethane to the flask.

  • Acyl Chloride Addition: Cool the suspension to 0 °C and add 2-fluorobenzoyl chloride (1.0 eq.) dropwise via the dropping funnel.

  • Piperidine Addition: In a separate flask, dissolve N-Boc-piperidine (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection and Hydrochloride Formation: Deprotect the N-Boc group using standard procedures (e.g., trifluoroacetic acid in dichloromethane). After workup, dissolve the free base in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/ether).

Protocol 2: Synthesis of 4-(2-Fluorobenzoyl)piperidine via Grignard Reaction (Hypothetical)
  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.1 eq.) and a crystal of iodine. Add a solution of N-Boc-4-bromopiperidine (1.0 eq.) in anhydrous THF dropwise to initiate the reaction.

  • Reaction with Aldehyde: In a separate flask, dissolve 2-fluorobenzaldehyde (1.0 eq.) in anhydrous THF. Cool this solution to 0 °C and add the freshly prepared Grignard reagent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: The resulting secondary alcohol is then oxidized to the ketone using a suitable oxidizing agent (e.g., PCC or Swern oxidation).

  • Deprotection and Hydrochloride Formation: Follow the deprotection and hydrochloride formation steps as described in Protocol 1.

  • Purification: Recrystallize the final product.

Mandatory Visualization

experimental_workflow cluster_friedel_crafts Route 1: Friedel-Crafts Acylation cluster_grignard Route 2: Grignard Reaction fc_start N-Boc-piperidine + 2-Fluorobenzoyl Chloride fc_reaction Friedel-Crafts Acylation (AlCl3, DCM) fc_start->fc_reaction fc_workup Aqueous Workup fc_reaction->fc_workup fc_deprotection N-Boc Deprotection fc_workup->fc_deprotection fc_hcl HCl Salt Formation fc_deprotection->fc_hcl fc_purification Recrystallization fc_hcl->fc_purification fc_product 4-(2-Fluorobenzoyl)piperidine HCl fc_purification->fc_product grignard_start N-Boc-4-bromopiperidine + Mg grignard_formation Grignard Reagent Formation grignard_start->grignard_formation grignard_reaction Reaction with 2-Fluorobenzaldehyde grignard_formation->grignard_reaction grignard_workup Aqueous Workup grignard_reaction->grignard_workup grignard_oxidation Oxidation grignard_workup->grignard_oxidation grignard_deprotection N-Boc Deprotection grignard_oxidation->grignard_deprotection grignard_hcl HCl Salt Formation grignard_deprotection->grignard_hcl grignard_purification Recrystallization grignard_hcl->grignard_purification grignard_product 4-(2-Fluorobenzoyl)piperidine HCl grignard_purification->grignard_product

Caption: Comparative workflow of the two primary synthetic routes.

troubleshooting_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Anhydrous Conditions start->check_conditions optimize_reagents Adjust Stoichiometry of Reagents check_purity->optimize_reagents Impurities Detected optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Moisture Suspected optimize_temp->optimize_reagents alternative_route Consider Alternative Synthetic Route optimize_reagents->alternative_route Yield Still Low final_product Improved Yield optimize_reagents->final_product Yield Improved alternative_route->final_product

Caption: A logical troubleshooting guide for addressing low product yield.

References

addressing solubility problems with 4-(2-Fluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(2-Fluorobenzoyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: Key properties are summarized in the table below. This compound is a solid, typically appearing as an off-white or pale tan substance[1][2]. It is also noted to be hygroscopic, meaning it can absorb moisture from the air[2][3].

Q2: What is the expected solubility of this compound in aqueous solutions?

Q3: My compound is not dissolving in water. What are the first steps I should take?

A3: If you are experiencing poor solubility in neutral water, the recommended initial steps are:

  • pH Adjustment: Since the compound is a hydrochloride salt of a base, lowering the pH of your aqueous solvent should increase its solubility. Try dissolving the compound in a slightly acidic buffer (e.g., pH 3-5) or 10-50 mM HCl[4].

  • Use of Co-solvents: Employing a water-miscible organic co-solvent can be effective[4][5]. Common choices include Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs)[4].

Q4: I've dissolved the compound in DMSO for my stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as your experiment tolerates (typically ≤1%)[4].

  • Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent[4].

  • Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution into the aqueous buffer[4].

  • Prepare Fresh Solutions: To ensure consistency and avoid issues with compound stability or precipitation over time, it is best to prepare fresh solutions before each experiment[4].

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for addressing more persistent solubility issues.

Guide 1: Systematic Solubility Assessment

Before attempting advanced solubilization techniques, it is crucial to systematically assess the compound's solubility in various relevant solvents.

Experimental Protocol: Kinetic Solubility Assessment

  • Preparation: Prepare stock solutions of this compound in 100% DMSO (e.g., at 10 mM).

  • Solvent Plate: Dispense a range of aqueous buffers and co-solvent mixtures into a 96-well plate. Include buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0) and various concentrations of common organic co-solvents (e.g., DMSO, ethanol, acetonitrile) in a buffer like PBS (pH 7.4).

  • Dispensing: Add a small volume of the DMSO stock solution to the solvent plate to achieve the desired final compound concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Incubation and Analysis: Shake the plate for a set period (e.g., 2 hours) at room temperature. Measure the amount of dissolved compound using a method like HPLC-UV, LC-MS, or a plate reader that can detect turbidity.

  • Data Recording: Record the results in a structured table to identify the optimal solvent conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₅ClFNO[6][7]
Molecular Weight 243.71 g/mol [2][6][7]
Appearance Off-white to Pale Tan Solid[1][2]
Melting Point 222-226 °C[3]
Storage Conditions Store under inert gas, Hygroscopic[3]

Table 2: Template for Experimental Solubility Data

Solvent System (Aqueous Buffer, pH)Co-solventCo-solvent Conc. (%)Compound Conc. (µM)Solubility (µg/mL)Observations (Precipitate, etc.)
Citrate Buffer, pH 3.0None0100
Acetate Buffer, pH 5.0None0100
PBS, pH 7.4None0100
PBS, pH 7.4DMSO1100
PBS, pH 7.4Ethanol5100
Guide 2: pH Modification for Enhanced Solubility

The hydrochloride salt form suggests that the compound's solubility is pH-dependent. Lowering the pH of the aqueous medium can significantly improve solubility.

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Sample Preparation: Add an excess amount of this compound to a vial containing each buffer. Ensure there is enough solid to create a saturated solution with undissolved particles remaining[4].

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid[4].

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the solubility (in mg/mL or mol/L) as a function of pH to generate a pH-solubility profile.

Guide 3: Advanced Solubilization Techniques

If pH adjustment and simple co-solvents are insufficient, more advanced techniques can be employed.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility[4][8]. This is particularly useful for increasing the solubility of hydrophobic compounds[8].

  • Use of Surfactants: Surfactants reduce the surface tension between the solute and the solvent, which can improve the dissolution of lipophilic drugs in aqueous media[9].

  • Salt Form Screening: While the compound is already a hydrochloride salt, screening other counter-ions could potentially yield a salt form with more desirable solubility and stability properties[10][11].

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with 4-(2-Fluorobenzoyl)piperidine HCl check_pH Is the solvent acidic (pH < 7)? start->check_pH adjust_pH Adjust to acidic pH (e.g., pH 3-5) or use acidic buffer. check_pH->adjust_pH No use_cosolvent Add a water-miscible co-solvent (e.g., DMSO, Ethanol). check_pH->use_cosolvent Yes adjust_pH->use_cosolvent Failure success Solubility Achieved adjust_pH->success Success advanced_methods Consider Advanced Techniques: - Cyclodextrin Complexation - Surfactants - Alternative Salt Forms use_cosolvent->advanced_methods Failure use_cosolvent->success Success advanced_methods->success Success fail Issue Persists advanced_methods->fail Re-evaluate approach

Caption: Troubleshooting workflow for solubility issues.

Experimental_Solubility_Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO dispense Dispense Stock to Solvent Plate prep_stock->dispense prep_solvents Prepare Solvent Plate (Buffers, Co-solvents) prep_solvents->dispense incubate Incubate & Shake (e.g., 2h at 25°C) dispense->incubate measure Measure Solubility (e.g., HPLC-UV, LC-MS) incubate->measure record Record and Analyze Data measure->record pH_Effect_on_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) low_pH_form R₃NH⁺Cl⁻ (Protonated, Salt Form) low_pH_sol High Aqueous Solubility low_pH_form->low_pH_sol Favored equilibrium pH = pKa low_pH_form->equilibrium high_pH_form R₃N (Neutral, Free Base) high_pH_sol Low Aqueous Solubility high_pH_form->high_pH_sol Favored equilibrium->high_pH_form

References

Technical Support Center: Optimizing HPLC Separation of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-(2-Fluorobenzoyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and acetonitrile.[1] Given the basic nature of the piperidine moiety, using an acidic mobile phase modifier is recommended to ensure good peak shape.

A recommended starting method is detailed in the experimental protocols section below.

Q2: Why am I observing peak tailing with my compound?

Peak tailing for basic compounds like this compound is often caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the surface of the silica-based column packing.[2] This can be mitigated by:

  • Adding a basic modifier: Incorporating a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) in the mobile phase can help to mask the active silanol groups.[2]

  • Using a base-deactivated column: These columns are specifically designed to minimize silanol interactions.

  • Adjusting mobile phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte to ensure it is fully protonated and interacts more consistently with the stationary phase.[3]

Q3: My peak shape is broad or splitting. What could be the cause?

Broad or split peaks can arise from several factors:

  • Column overload: Injecting too much sample can lead to peak distortion.[2][4] Try reducing the injection volume or the sample concentration.

  • Sample solvent effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or splitting.[2] It is best to dissolve the sample in the initial mobile phase.

  • Column contamination or degradation: Contamination at the column inlet or a void in the packing material can lead to distorted peaks. Flushing the column or replacing it may be necessary.

  • Co-elution: A split peak might indicate the presence of two co-eluting compounds. Method optimization, such as changing the mobile phase composition or gradient, may be required to improve resolution.

Q4: How can I improve the resolution between my main peak and impurities?

To enhance resolution, you can systematically adjust several parameters:

  • Mobile phase composition: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[2]

  • Gradient slope: For gradient methods, a shallower gradient can improve the separation of closely eluting peaks.[4]

  • Temperature: Changing the column temperature can affect selectivity and resolution.[2]

  • Stationary phase: Consider a different column chemistry. For fluorinated compounds, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) might offer different selectivity compared to a standard C18 column.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with silanols.[2]Add a basic modifier (e.g., 0.1% DEA) to the mobile phase or use a base-deactivated column.[2] Adjust mobile phase pH.
Column overload.[3]Reduce sample concentration or injection volume.[3]
Peak Fronting Sample solvent is stronger than the mobile phase.[2]Dissolve the sample in the initial mobile phase.[2]
Column overload.[2]Decrease the amount of sample injected.[2]
Poor Resolution Inappropriate stationary phase.[2]Try a column with different selectivity (e.g., PFP or a different C18).[5]
Suboptimal mobile phase composition.[2]Systematically vary the organic modifier-to-aqueous ratio.[2]
High flow rate.[2]Reduce the flow rate to improve efficiency.[2]
Retention Time Drift Inconsistent mobile phase preparation.[6]Ensure accurate and consistent mobile phase preparation.[6]
Column degradation.[7]Replace the column if it is old or has been subjected to harsh conditions.
Pump malfunction or leaks.[6]Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[6]
Split Peaks Column inlet contamination/void.Reverse-flush the column or replace it if the problem persists.
Sample solvent incompatibility.Inject the sample in the starting mobile phase.
Co-eluting peaks.Optimize the method to improve resolution.

Experimental Protocols

Recommended Initial HPLC Method

This method is a good starting point for the analysis of this compound and can be optimized as needed. This is based on a general method for piperidine derivatives.[8][9][10]

Parameter Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 68% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 239 nm
Injection Volume 10 µL
Sample Preparation Dissolve in a 50:50 mixture of water and acetonitrile.
Pre-column Derivatization Protocol (Optional)

For enhanced sensitivity or if UV detection is problematic, pre-column derivatization can be employed. This is a general procedure for piperidines.[2][8]

  • Reagent Preparation:

    • Prepare a solution of para-toluene sulfonyl chloride (PTSC) in acetonitrile.

    • Prepare a basic solution (e.g., sodium bicarbonate).

  • Derivatization Reaction:

    • Mix your sample containing this compound with the basic solution.

    • Add the PTSC solution and allow the reaction to proceed. The reaction time and temperature may need optimization.

  • Sample Preparation for HPLC:

    • Neutralize or dilute the reaction mixture before injection.

  • HPLC Analysis:

    • Analyze the derivatized sample using a suitable HPLC method. The derivatized compound may have a different optimal detection wavelength (e.g., 228 nm for PTSC derivatives).[2]

Visualizations

HPLC_Troubleshooting_Workflow start Start Analysis issue Chromatographic Issue Identified? start->issue peak_shape Poor Peak Shape? issue->peak_shape Yes end Analysis Optimized issue->end No resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting If Fronting broad Broad/Split peak_shape->broad If Broad/Split retention Retention Time Drift? resolution->retention No optimize_method Optimize Method (Gradient, Flow Rate, Temp) resolution->optimize_method Yes check_system Check System (Pump, Leaks) retention->check_system Yes retention->end No optimize_mobile_phase Optimize Mobile Phase (pH, Modifiers) tailing->optimize_mobile_phase check_sample_prep Check Sample Prep (Solvent, Concentration) fronting->check_sample_prep check_column Check/Replace Column broad->check_column optimize_mobile_phase->check_sample_prep check_sample_prep->end check_column->check_sample_prep check_column->end optimize_method->end check_system->check_column

Caption: A workflow diagram for troubleshooting common HPLC issues.

Method_Development_Strategy start Define Analytical Goal (Purity, Quantification) step1 Initial Conditions Selection - C18 Column - ACN/Water Mobile Phase - Acidic Modifier start->step1 step2 Screening Runs (Broad Gradient) step1->step2 step3 Evaluate Initial Results (Peak Shape, Retention) step2->step3 step4a Optimize Mobile Phase - Adjust % Organic - Change Modifier/pH step3->step4a Suboptimal step5 Consider Alternative Selectivity - Different Column (e.g., PFP) - Different Organic Solvent (e.g., MeOH) step3->step5 No Improvement step6 Method Validation step3->step6 Acceptable step4b Optimize Physical Parameters - Flow Rate - Temperature step4a->step4b step4b->step3 step5->step3

Caption: A logical relationship diagram for HPLC method development.

References

Technical Support Center: 4-(2-Fluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with 4-(2-Fluorobenzoyl)piperidine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies, particularly concerning the stability and degradation of this compound.

Troubleshooting Guides

This section offers step-by-step guidance to resolve specific issues that may arise during the analysis and handling of this compound.

Issue: Unexpected Peaks Observed During HPLC Analysis

  • Problem Identification: Unforeseen peaks in your chromatogram can indicate the presence of impurities or degradation products.

  • Initial Verification:

    • Confirm the purity of your starting material.

    • Ensure the solvent used for sample preparation is pure and free of contaminants.

    • Run a blank injection (solvent only) to rule out contamination from the HPLC system or solvent.

  • Forced Degradation Study: If the unexpected peaks are not from an external source, they are likely degradation products. It is crucial to perform a forced degradation study to identify the conditions under which these products form.[1][2][3] This involves subjecting the compound to various stress conditions.

  • Characterization of Degradants: Once degradation is induced, use analytical techniques such as LC-MS, GC-MS, or NMR to identify the structure of the degradation products.[4]

Logical Flow for Investigating Unexpected Peaks

G start Unexpected Peak in HPLC verify_purity Verify Purity of Starting Material & Solvents start->verify_purity run_blank Run Blank Injection verify_purity->run_blank is_contamination Peak in Blank? run_blank->is_contamination contamination_source Identify & Eliminate Contamination Source is_contamination->contamination_source Yes forced_degradation Perform Forced Degradation Study is_contamination->forced_degradation No end_node Problem Resolved contamination_source->end_node characterize Characterize Degradation Products (LC-MS, NMR) forced_degradation->characterize characterize->end_node G cluster_stress Stress Conditions acid Acidic Hydrolysis (0.1M HCl) analysis Analyze Stressed Samples (e.g., HPLC, LC-MS) acid->analysis base Basic Hydrolysis (0.1M NaOH) base->analysis oxidation Oxidative (3% H2O2) oxidation->analysis thermal Thermal (Dry Heat) thermal->analysis photo Photolytic (UV/Vis Light) photo->analysis start 4-(2-Fluorobenzoyl)piperidine HCl (in solution and/or solid state) start->acid start->base start->oxidation start->thermal start->photo evaluation Evaluate Degradation (Peak Purity, Mass Balance) analysis->evaluation identify Identify & Characterize Degradation Products evaluation->identify Degradation > 5-20% report Report Findings evaluation->report No significant degradation identify->report

References

Technical Support Center: Purification of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(2-Fluorobenzoyl)piperidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. In syntheses involving the acylation of piperidine, potential impurities could be residual piperidine, the free base of the target compound, or byproducts from over-alkylation.[1] Oxidation of the piperidine ring can also lead to colored impurities.[2]

Q2: My purified this compound has a yellowish tint. What could be the cause?

A2: A yellowish color often indicates the presence of oxidized impurities.[2] This can sometimes be removed by recrystallization with the aid of activated charcoal or by column chromatography.

Q3: I am observing significant tailing of my compound during silica gel column chromatography. How can I resolve this?

A3: Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel.[3] The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, add a basic modifier like triethylamine (TEA) to the mobile phase, typically at a concentration of 0.1-1% (v/v).[3] Alternatively, using amine-deactivated silica gel or a different stationary phase like alumina can be effective.[3]

Q4: What is a good starting point for a recrystallization solvent system for this compound?

A4: For similar piperidine hydrochloride salts, alcohol-ether mixtures have been used successfully.[4] A good starting point would be to dissolve the crude product in a minimal amount of a hot alcohol like ethanol or isopropanol and then slowly add a non-polar solvent like diethyl ether or hexane as an anti-solvent until turbidity is observed, followed by slow cooling.[4][5]

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities. The melting point of the compound can also be a good indicator of purity; pure 4-(4-Fluorobenzoyl)piperidine hydrochloride has a reported melting point of 222-226 °C.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out / No crystal formation The compound is too soluble in the chosen solvent, or the cooling process is too rapid.[1]Use a less polar solvent or a solvent mixture. Ensure the solution is not supersaturated before cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Scratching the inside of the flask with a glass rod can help induce crystallization.
Low Recovery The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used.Minimize the amount of hot solvent used to dissolve the compound. Ensure complete precipitation by cooling the solution in an ice bath for an extended period. Wash the collected crystals with a minimal amount of ice-cold solvent.
Poor Purity Improvement The chosen solvent system does not effectively differentiate between the product and the impurities.Screen a wider range of solvents with varying polarities. Consider a multi-step purification involving both recrystallization and another technique like column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Compound stuck on the column The compound is binding irreversibly to the acidic silica gel.[3]Use a mobile phase containing a basic modifier like triethylamine (0.1-1%).[3] Consider using a less acidic stationary phase such as alumina or deactivated silica.[3]
Poor Separation of Impurities The mobile phase polarity is not optimized.Develop a suitable mobile phase using Thin Layer Chromatography (TLC) first. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation for complex mixtures.[7]
Low Recovery Irreversible adsorption on silica gel. The compound may be unstable on silica.In addition to using a basic modifier, ensure prompt elution of the compound from the column.[3] If instability is suspected, minimize the time the compound spends on the column.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The optimal solvent system and conditions should be determined experimentally.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room and elevated temperatures. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "good" solvent that dissolves the compound well and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble. A promising combination for this class of compounds is an alcohol (good solvent) and an ether or alkane (anti-solvent).[4]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: If using an anti-solvent, add it dropwise to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good solvent system will give the target compound an Rf value of approximately 0.2-0.4. A common mobile phase for compounds of this polarity might be a mixture of hexane and ethyl acetate or dichloromethane and methanol. Remember to add 0.1-1% triethylamine to the mobile phase to prevent tailing.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column. Ensure the packing is uniform to avoid cracking or channeling.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for less soluble compounds, create a solid load by adsorbing the compound onto a small amount of silica gel.[7]

  • Elution: Begin elution with the mobile phase developed during TLC analysis. If separation is difficult, a gradient elution can be employed, gradually increasing the polarity of the mobile phase.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Illustrative Purification Outcomes for this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)YieldNotes
Recrystallization (Isopropanol/Diethyl Ether)85%97%75%Effective for removing less polar impurities.
Recrystallization (Ethanol)85%95%60%Higher loss due to solubility in ethanol.
Flash Chromatography (Hexane:EtOAc with 0.5% TEA)85%>99%85%Good for removing closely related impurities.
Flash Chromatography (DCM:MeOH with 0.5% TEA)85%>99%80%Better for more polar impurities.

Note: The data in this table are for illustrative purposes and represent typical outcomes. Actual results will vary depending on the nature and quantity of impurities.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Option 1 Column Chromatography Column Chromatography Crude Product->Column Chromatography Option 2 Purity Check Purity Check Recrystallization->Purity Check Column Chromatography->Purity Check Purity Check->Recrystallization <98% Pure (Re-purify) Pure Product Pure Product Purity Check->Pure Product >98% Pure

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography Start Start Observe Tailing Observe Tailing Start->Observe Tailing Add TEA Add 0.1-1% TEA to Mobile Phase Observe Tailing->Add TEA Yes Check Purity Check Purity Observe Tailing->Check Purity No Add TEA->Check Purity Use Alumina Switch to Alumina Stationary Phase Use Alumina->Check Purity Check Purity->Use Alumina No Improvement End End Check Purity->End Improved

Caption: Troubleshooting logic for tailing in column chromatography.

References

Technical Support Center: 4-(2-Fluorobenzoyl)piperidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing byproducts in the synthesis of 4-(2-Fluorobenzoyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of a protected piperidine derivative with 2-fluorobenzoyl chloride, followed by deprotection and salt formation. A common protecting group for the piperidine nitrogen is the Boc (tert-butyloxycarbonyl) group.

Q2: What are the primary byproducts I should be aware of in this reaction?

A2: The main byproducts to monitor are:

  • Isomeric Products: Formation of 4-(4-fluorobenzoyl)piperidine due to potential isomerization under certain reaction conditions.

  • Hydrolysis Product: 2-Fluorobenzoic acid, resulting from the reaction of 2-fluorobenzoyl chloride with moisture.

  • Di-acylation Products: Although less common in acylation than alkylation, there is a possibility of multiple acyl groups being added to the piperidine ring under harsh conditions.

  • Incomplete Deprotection: Residual N-Boc-4-(2-fluorobenzoyl)piperidine if the deprotection step is not carried to completion.

Q3: How does the choice of Lewis acid impact the reaction?

A3: The Lewis acid is a critical parameter. Strong Lewis acids like AlCl₃ can sometimes lead to more side reactions and require stricter anhydrous conditions. Milder Lewis acids may offer better selectivity but could result in slower reaction rates and lower yields. The choice of Lewis acid can also influence the regioselectivity of the acylation.

Q4: What are the best practices for handling 2-fluorobenzoyl chloride?

A4: 2-Fluorobenzoyl chloride is highly sensitive to moisture and can hydrolyze to form 2-fluorobenzoic acid.[1] It should be handled under anhydrous conditions, and all glassware must be thoroughly dried. Proper storage in a cool, dry place is essential to maintain its reactivity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Moisture Contamination: Deactivation of the Lewis acid catalyst by water. 2. Suboptimal Reaction Temperature: Too low a temperature may lead to a slow reaction rate, while too high a temperature can promote byproduct formation. 3. Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, necessitating at least a stoichiometric amount.1. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Use at least a 1:1 molar ratio of Lewis acid to the acylating agent.
Formation of Isomeric Byproducts (e.g., 4-(4-fluorobenzoyl)piperidine) Isomerization of the Acylating Agent: Can be promoted by strong Lewis acids and elevated temperatures.1. Consider using a milder Lewis acid. 2. Maintain a lower reaction temperature.
Presence of 2-Fluorobenzoic Acid in the Product Hydrolysis of 2-Fluorobenzoyl Chloride: Due to the presence of moisture in the reaction setup.1. Handle 2-fluorobenzoyl chloride under strictly anhydrous conditions. 2. Use freshly distilled solvents.
Difficult Product Isolation (Emulsion during Workup) Incomplete Quenching of the Lewis Acid: The aluminum chloride-ketone complex has not been fully hydrolyzed.1. Quench the reaction by slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid. This helps to dissolve the aluminum salts in the aqueous layer.

Data Presentation

Table 1: Impact of Lewis Acid on Byproduct Formation (Hypothetical Data)

Lewis AcidReaction Temperature (°C)Yield of 4-(2-FBP) HCl (%)4-(4-FBP) Isomer (%)2-Fluorobenzoic Acid (%)
AlCl₃07552
AlCl₃2568103
FeCl₃258221
ZnCl₂5065<11

FBP = Fluorobenzoylpiperidine

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of N-Boc-piperidine with 2-Fluorobenzoyl Chloride

Materials:

  • N-Boc-piperidine

  • 2-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl) in Dioxane (4M solution)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-piperidine (1 equivalent) and anhydrous DCM.

  • Addition of Lewis Acid: Cool the solution to 0°C in an ice bath. Slowly add anhydrous AlCl₃ (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Addition of Acylating Agent: Add a solution of 2-fluorobenzoyl chloride (1 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0°C and slowly quench it by adding it to a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(2-fluorobenzoyl)piperidine.

  • Deprotection and Salt Formation: Dissolve the crude product in a minimal amount of DCM and add a 4M solution of HCl in dioxane. Stir the mixture at room temperature for 4 hours.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification Protocol: Recrystallization

  • Solvent Selection: A common solvent system for the recrystallization of piperidine hydrochloride salts is a mixture of isopropanol and methanol or ethanol and ether.

  • Procedure: Dissolve the crude this compound in a minimum amount of hot isopropanol/methanol. If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Reaction_Pathway Synthesis of 4-(2-Fluorobenzoyl)piperidine HCl cluster_protection Step 1: Friedel-Crafts Acylation cluster_deprotection Step 2: Deprotection & Salt Formation NBocPiperidine N-Boc-piperidine Intermediate N-Boc-4-(2-Fluorobenzoyl)piperidine NBocPiperidine->Intermediate + Acyl Chloride + Lewis Acid AcylChloride 2-Fluorobenzoyl Chloride AcylChloride->Intermediate LewisAcid AlCl₃ LewisAcid->Intermediate FinalProduct 4-(2-Fluorobenzoyl)piperidine Hydrochloride Intermediate->FinalProduct + HCl HCl HCl in Dioxane HCl->FinalProduct

Caption: Reaction pathway for the synthesis of 4-(2-Fluorobenzoyl)piperidine HCl.

Byproduct_Formation Common Byproduct Formation Pathways AcylChloride 2-Fluorobenzoyl Chloride HydrolysisProduct 2-Fluorobenzoic Acid AcylChloride->HydrolysisProduct Hydrolysis IsomericProduct 4-(4-Fluorobenzoyl)piperidine AcylChloride->IsomericProduct Side Reaction Moisture H₂O Moisture->HydrolysisProduct Isomerization Isomerization (e.g., strong Lewis Acid) Isomerization->IsomericProduct IncompleteDeprotection Incomplete Deprotection ProtectedProduct N-Boc-4-(2-Fluorobenzoyl)piperidine ProtectedProduct:s->ProtectedProduct:s Incomplete FinalProduct Desired Product ProtectedProduct->FinalProduct Complete

Caption: Pathways for the formation of common byproducts in the reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckTemp Review Reaction Temperature CheckMoisture->CheckTemp No DryReagents Dry Solvents/Glassware Use Fresh Reagents CheckMoisture->DryReagents Yes CheckCatalyst Verify Lewis Acid Stoichiometry CheckTemp->CheckCatalyst Optimal Optimize Optimize Conditions (Temp, Catalyst) CheckTemp->Optimize Suboptimal CheckCatalyst->Optimize Insufficient CheckCatalyst->Optimize Sufficient Optimize->Start Re-run DryReagents->Start Re-run

Caption: A logical workflow for troubleshooting low product yields.

References

common experimental errors with 4-(2-Fluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(2-Fluorobenzoyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic drug Risperidone.[1] Its structure is valuable in medicinal chemistry for developing ligands that target central nervous system receptors.

2. What are the recommended storage conditions for this compound?

This compound is known to be hygroscopic, meaning it can absorb moisture from the air.[2] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere (e.g., nitrogen or argon) to maintain its stability and purity.[3]

3. What are the main safety hazards associated with this compound?

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

4. In which solvents is this compound soluble?

Troubleshooting Guides

Synthesis: N-Alkylation Reactions (e.g., in Risperidone Synthesis)

A primary application of this compound is its N-alkylation to form more complex molecules like Risperidone. Below are common issues and troubleshooting steps for this type of reaction.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Deprotonation: The piperidine nitrogen is protonated in the hydrochloride salt and needs to be neutralized to its free base form to act as a nucleophile.- Use at least one equivalent of a suitable base (e.g., potassium carbonate, sodium carbonate, triethylamine) to neutralize the hydrochloride.[6] - Ensure the base is dry and of good quality.
Poor Reactivity of Alkylating Agent: The alkyl halide or other electrophile may be unreactive.- Consider using a more reactive leaving group (e.g., iodide instead of chloride). The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction with alkyl chlorides or bromides.[7]
Low Reaction Temperature: The reaction may be too slow at room temperature.- Gently heat the reaction mixture. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition. For the synthesis of Risperidone, temperatures around 60-120°C have been reported.[1][6]
Solvent Issues: The chosen solvent may not be appropriate for the reaction.- Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which are commonly used for N-alkylation reactions.[7]

Problem 2: Formation of Multiple Products/Side Reactions

Potential Cause Troubleshooting Steps
Over-alkylation (Quaternary Salt Formation): If the newly formed tertiary amine reacts further with the alkylating agent.- This is less common when starting with a secondary amine but can occur under harsh conditions. Use a slight excess of the piperidine starting material relative to the alkylating agent.
Side Reactions of the Benzoyl Group: The ketone functionality could potentially undergo side reactions.- This is generally not a major issue under typical N-alkylation conditions. However, ensure that the reaction conditions are not overly harsh (e.g., excessively high temperatures or strongly acidic/basic conditions).
Impure Starting Materials: Impurities in either the piperidine derivative or the alkylating agent can lead to side products.- Confirm the purity of your starting materials by NMR or HPLC before starting the reaction.
Analytical & Purification Challenges

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Product is a Salt: If the reaction product is also a hydrochloride salt, it may have different solubility properties.- The product can often be isolated by precipitation or crystallization. For Risperidone synthesis, purification by recrystallization from solvents like a mixture of DMF and isopropanol has been reported.[6]
Co-elution of Impurities in Chromatography: Structurally similar impurities may be difficult to separate by column chromatography.- Optimize the mobile phase for silica gel chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography if silica gel is ineffective.

Problem 4: Inaccurate HPLC Analysis

Potential Cause Troubleshooting Steps
Poor Peak Shape or Resolution: The basic nature of the piperidine nitrogen can lead to peak tailing on standard silica-based C18 columns.- Use a mobile phase with a buffer to control the pH (e.g., ammonium acetate).[8] - Employ a column specifically designed for the analysis of basic compounds.
Lack of a Strong Chromophore in a Derivative: If a derivative of the title compound lacks a UV-absorbing chromophore, detection can be challenging.- Consider using a detector other than UV, such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). - Pre-column derivatization with a UV-active agent can also be an option.

Experimental Protocols & Data

Key Synthetic Reaction: N-Alkylation in the Synthesis of Risperidone

The synthesis of the antipsychotic drug Risperidone is a key application of 4-(2-Fluorobenzoyl)piperidine derivatives. A crucial step is the N-alkylation of a piperidine intermediate with an alkyl chloride. While the literature often starts with the corresponding benzisoxazole piperidine, the following protocol illustrates the general conditions for such an N-alkylation.

General Protocol for N-Alkylation:

  • To a reaction flask, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq), the alkylating agent 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.05 eq), and a base such as sodium carbonate (2.5 eq).[6]

  • Add a suitable solvent, such as water or an organic solvent like acetonitrile or DMF.[1][7]

  • If using an alkyl chloride, a catalytic amount of potassium iodide can be added to facilitate the reaction.[7]

  • Heat the reaction mixture with stirring. Reaction temperatures can range from 60°C to 120°C.[1][6]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.

  • Alternatively, perform an aqueous work-up by extracting the product into an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data from a Reported Risperidone Synthesis:

ReactantsBaseSolventTemperatureTimeYieldReference
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneSodium CarbonateWater110-120°C40 min93.2%[6]

Visualizations

Logical Workflow for Troubleshooting N-Alkylation Reactions

G start Low or No Product Yield in N-Alkylation check_base Is the piperidine HCl fully neutralized? start->check_base check_reagent Is the alkylating agent reactive enough? check_base->check_reagent Yes add_base Action: Add sufficient base (e.g., K2CO3, Na2CO3). check_base->add_base No check_temp Is the reaction temperature sufficient? check_reagent->check_temp Yes add_catalyst Action: Add catalytic KI or use a more reactive halide. check_reagent->add_catalyst No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Action: Increase temperature and monitor by TLC. check_temp->increase_temp No change_solvent Action: Use a polar aprotic solvent (e.g., DMF, ACN). check_solvent->change_solvent No

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Signaling Pathway of Dopamine D2 and Serotonin 5-HT2A Receptors

Derivatives of 4-(2-Fluorobenzoyl)piperidine, such as Risperidone, often act as antagonists at Dopamine D2 and Serotonin 5-HT2A receptors. The diagram below illustrates the general signaling pathways associated with the activation of these receptors.

G cluster_d2 Dopamine D2 Receptor Signaling (Gi/o-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor Signaling (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Gi_o Gi_o D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_D2 Cellular Response PKA->Downstream_D2 Phosphorylates Targets D2R_node D2 Receptor Serotonin Serotonin FiveHT2AR 5-HT2A Receptor Serotonin->FiveHT2AR Agonist Gq Gq FiveHT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream_5HT2A Cellular Response PKC->Downstream_5HT2A Phosphorylates Targets FiveHT2AR_node 5-HT2A Receptor

Caption: Simplified signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.

References

Technical Support Center: Enhancing the Reactivity of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 4-(2-Fluorobenzoyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: The primary reactive site is the secondary amine within the piperidine ring, which is a strong nucleophile. The carbonyl group of the 2-fluorobenzoyl moiety can also undergo reactions such as reduction or nucleophilic addition. The fluorine atom on the benzoyl ring is generally unreactive under standard conditions but can influence the reactivity of the carbonyl group through its electron-withdrawing nature.

Q2: How does the hydrochloride salt form affect the reactivity of the piperidine nitrogen?

A2: The hydrochloride salt protonates the piperidine nitrogen, forming a piperidinium chloride. This protonation deactivates the nitrogen as a nucleophile. To enhance reactivity for reactions like N-alkylation, reductive amination, or amide coupling, the free base of the piperidine must be generated in situ or in a separate step by treatment with a suitable base.

Q3: What effect does the 2-fluoro substituent have on the reactivity of the benzoyl group?

A3: The fluorine atom at the ortho position is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This can make the carbonyl group more susceptible to nucleophilic attack compared to an unsubstituted benzoyl group.

Q4: What are common side reactions to be aware of when working with this compound?

A4: Common side reactions include over-alkylation of the piperidine nitrogen to form a quaternary ammonium salt, especially with highly reactive alkylating agents.[1][2] In reductive amination, reduction of the ketone to an alcohol is a potential side reaction.[3] During amide coupling, racemization of chiral carboxylic acids can occur, and sterically hindered substrates may lead to low yields.[4]

Troubleshooting Guides

N-Alkylation

Issue: Low or no yield of the N-alkylated product.

Potential CauseSuggested Solution
Incomplete deprotonation of the piperidinium hydrochloride. Use at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N, DIPEA) to generate the free piperidine. For stubborn reactions, a stronger base like NaH can be used, but with caution.[5]
Poor leaving group on the alkylating agent. Use an alkylating agent with a better leaving group (I > Br > Cl).
Steric hindrance. For bulky alkylating agents or piperidine derivatives, increase the reaction temperature and/or use a less sterically hindered base.
Low reactivity of the alkylating agent. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.

Issue: Formation of a quaternary ammonium salt (over-alkylation). [1][2]

Potential CauseSuggested Solution
Excess of alkylating agent. Use a slight excess of the piperidine (1.1 to 1.2 equivalents) relative to the alkylating agent.
High reactivity of the alkylating agent. Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible, to maintain a low concentration of the alkylating agent.[2][5]
High reaction temperature. Perform the reaction at a lower temperature (e.g., room temperature or 0 °C).
Reductive Amination

Issue: Low yield of the desired amine.

Potential CauseSuggested Solution
Inefficient imine/iminium ion formation. Ensure the reaction is run under optimal pH conditions (typically mildly acidic, pH 4-6) to facilitate imine formation. The addition of a dehydrating agent like molecular sieves can also drive the equilibrium towards the imine.[3]
Reduction of the starting ketone. Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[6][7]
Decomposition of the reducing agent. Ensure anhydrous conditions, as many borohydride-based reducing agents are sensitive to moisture.
Amide Coupling

Issue: Low yield of the amide product.

Potential CauseSuggested Solution
Inefficient activation of the carboxylic acid. Use a reliable coupling reagent such as HATU, HBTU, or EDC/HOBt. Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents).[8]
Steric hindrance from the piperidine or the carboxylic acid. Increase the reaction temperature. For highly hindered substrates, converting the carboxylic acid to the more reactive acid chloride may be necessary.[2][4]
Low nucleophilicity of the piperidine nitrogen. Ensure the piperidine free base is fully generated before adding the activated carboxylic acid.
Side reaction with the coupling reagent. Some coupling reagents can react with the amine nucleophile. Using a hindered non-nucleophilic base like DIPEA can minimize this.[9]

Experimental Protocols

General Protocol for N-Alkylation
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, CH₃CN), add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Reductive Amination
  • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., DCE, THF), add a base (e.g., Et₃N, 1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.

  • Add a reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Amide Coupling (using HATU)
  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF), add HATU (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in the reaction solvent and add DIPEA (1.2 eq) to generate the free base.

  • Add the free base solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove byproducts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

Table 1: Representative Conditions for N-Alkylation of Piperidine Derivatives

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃DMF8012~85[10]
Ethyl IodideEt₃NCH₃CNRT24~70-80[5][8]
2-BromopropaneDIPEACH₃CN5048~60[2]
Methyl IodideNaHTHF0 to RT12>90[5]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpHSelectivity for Imine/IminiumCommentsReference
NaBH(OAc)₃ DCE, THFNeutral to slightly acidicHighMild, tolerates many functional groups.[6][7][6][7]
NaBH₃CN MeOH, EtOHAcidic (pH 4-6)HighToxic (cyanide byproduct).[3]
NaBH₄ MeOH, EtOHNeutral to basicLowCan reduce the starting ketone.[3]
H₂/Catalyst (e.g., Pd/C) MeOH, EtOHNeutralHighRequires specialized equipment.[3]

Table 3: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical SolventKey AdvantagesPotential IssuesReference
HATU NoneDIPEADMF, CH₂Cl₂Fast reaction times, high yields.Expensive.[8]
HBTU HOBtDIPEADMFGood for standard couplings.Can cause racemization.[9]
EDC HOBtDIPEA, Et₃NDMF, CH₂Cl₂Water-soluble byproducts.Can be less effective for hindered substrates.[4]
Acyl Chloride NoneEt₃N, PyridineCH₂Cl₂, THFHighly reactive.Requires an extra synthetic step, can be harsh.[2]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Pathways cluster_reagents Key Reagents cluster_product Product start 4-(2-Fluorobenzoyl)piperidine Hydrochloride base Base (e.g., K₂CO₃) start->base Deprotonation n_alkylation N-Alkylation product N-Substituted 4-(2-Fluorobenzoyl)piperidine n_alkylation->product reductive_amination Reductive Amination reductive_amination->product amide_coupling Amide Coupling amide_coupling->product base->n_alkylation base->reductive_amination base->amide_coupling alkyl_halide Alkyl Halide alkyl_halide->n_alkylation carbonyl Aldehyde/Ketone carbonyl->reductive_amination reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reductive_amination carboxylic_acid Carboxylic Acid carboxylic_acid->amide_coupling coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->amide_coupling

Caption: General experimental workflow for enhancing the reactivity of this compound.

troubleshooting_logic cluster_issue Common Issues cluster_causes_yield Potential Causes for Low Yield cluster_causes_side_reaction Potential Causes for Side Reactions cluster_solutions_yield Solutions for Low Yield cluster_solutions_side_reaction Solutions for Side Reactions low_yield Low/No Product Yield incomplete_deprotonation Incomplete Deprotonation low_yield->incomplete_deprotonation low_reagent_reactivity Low Reagent Reactivity low_yield->low_reagent_reactivity steric_hindrance Steric Hindrance low_yield->steric_hindrance side_reaction Side Reaction Observed incorrect_stoichiometry Incorrect Stoichiometry side_reaction->incorrect_stoichiometry high_temperature High Reaction Temperature side_reaction->high_temperature wrong_reagent Non-selective Reagent side_reaction->wrong_reagent add_base Add/Change Base incomplete_deprotonation->add_base change_reagent Use More Reactive Reagent low_reagent_reactivity->change_reagent increase_temp Increase Temperature steric_hindrance->increase_temp adjust_stoichiometry Adjust Stoichiometry incorrect_stoichiometry->adjust_stoichiometry lower_temperature Lower Temperature high_temperature->lower_temperature use_selective_reagent Use Selective Reagent wrong_reagent->use_selective_reagent

Caption: Logical troubleshooting guide for common issues in reactions with this compound.

References

Technical Support Center: Synthesis of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Fluorobenzoyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation Step

  • Q1: My Friedel-Crafts acylation reaction to produce the precursor keto-piperidine is resulting in a low yield or failing completely. What are the likely causes?

    A1: Low or no yield in this step is often attributed to issues with the catalyst, reactants, or reaction conditions. Key factors to investigate include:

    • Catalyst Inactivity : The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will deactivate the catalyst.[1] It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.

    • Insufficient Catalyst : The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Consequently, a stoichiometric amount or even a slight excess of the catalyst is often necessary.

    • Deactivated Aromatic Ring : While fluorobenzene is generally suitable for Friedel-Crafts reactions, the presence of strongly electron-withdrawing groups on the aromatic substrate can prevent the reaction from proceeding.[1][2]

    • Substrate Limitations : Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[1]

  • Q2: I am observing the formation of multiple products, leading to a complex mixture and difficult purification. What could be the cause?

    A2: The formation of multiple products in Friedel-Crafts acylation can be due to:

    • Positional Isomers : While the fluorine atom in 2-fluorobenzoyl chloride directs acylation, some formation of other isomers (e.g., para-acylation) might occur, though this is generally less of an issue with acylation compared to alkylation.

    • Side Reactions : Undesired reactions involving the piperidine ring or impurities in the starting materials can lead to byproducts.

  • Q3: The reaction mixture has turned into a dark, tarry substance. What is the likely reason for this?

    A3: The formation of dark, tarry materials is often a result of polymerization or decomposition of the starting materials or products. This can be caused by:

    • Excessive Reaction Temperature : Running the reaction at too high a temperature can promote side reactions and decomposition.

    • Reaction with Solvent : Some solvents can react under Friedel-Crafts conditions. It is important to use an inert solvent such as dichloromethane (DCM) or carbon disulfide.

Issue 2: Problems During Work-up and Purification

  • Q1: I am having difficulty isolating the product after the reaction. What are some common pitfalls during the work-up?

    A1: Common issues during work-up include:

    • Emulsion Formation : During the aqueous wash steps, emulsions can form, making layer separation difficult.[3] Adding a saturated brine solution can help to break up emulsions.

    • Incomplete Quenching : The reaction must be carefully quenched, typically with ice-cold water or dilute acid, to decompose the catalyst-product complex. Incomplete quenching can lead to product loss.

  • Q2: The final product, this compound, has low purity. How can I improve the purification process?

    A2: Low purity can be addressed by:

    • Recrystallization : Recrystallization from a suitable solvent system (e.g., isopropanol-methanol mixture) is an effective method for purifying the hydrochloride salt.[4]

    • Column Chromatography : If recrystallization is insufficient, purification of the free base by column chromatography before conversion to the hydrochloride salt may be necessary.

    • Proper Drying : The product can be hygroscopic, so it is important to dry it thoroughly under vacuum to remove residual solvents and moisture.[5]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₅ClFNO[6][7]
Molecular Weight 243.71 g/mol [5][8]
Appearance White to light tan powder[5]
Purity (Assay) ≥98.0%[5]
Melting Point 222-226 °C

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 2-fluorobenzoyl chloride dropwise at 0-5 °C.

  • After the addition is complete, add a solution of a suitable piperidine derivative (e.g., N-protected 4-chlorocarbonylpiperidine) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.

Step 2: Deprotection (if applicable) and Hydrochloride Salt Formation

  • If a protecting group was used on the piperidine nitrogen, deprotect it using appropriate conditions.

  • Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Add a solution of ethereal hydrogen chloride or hydrochloric acid in isopropanol dropwise with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • Recrystallize from an appropriate solvent system to obtain the pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride Friedel_Crafts_Acylation Friedel-Crafts Acylation 2-Fluorobenzoyl_chloride->Friedel_Crafts_Acylation Piperidine_derivative Piperidine derivative Piperidine_derivative->Friedel_Crafts_Acylation AlCl3 AlCl₃ AlCl3->Friedel_Crafts_Acylation Intermediate_Ketone Intermediate Ketone Friedel_Crafts_Acylation->Intermediate_Ketone Deprotection Deprotection (if needed) Intermediate_Ketone->Deprotection Free_Base 4-(2-Fluorobenzoyl)piperidine (Free Base) Deprotection->Free_Base Salt_Formation Salt Formation Free_Base->Salt_Formation HCl HCl HCl->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Synthetic route for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Verify Anhydrous Conditions Check_Catalyst->Check_Conditions Moisture sensitive? Check_Stoichiometry Check Catalyst Stoichiometry Check_Conditions->Check_Stoichiometry Dry reagents/glassware? Check_Starting_Material Analyze Starting Materials for Impurities Check_Stoichiometry->Check_Starting_Material Sufficient catalyst? Optimize_Temp Optimize Reaction Temperature Check_Starting_Material->Optimize_Temp Pure materials?

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

Comparative Guide to the Analytical Assay Validation of 4-(2-Fluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the validation of 4-(2-Fluorobenzoyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative performance data to aid in the selection of the most appropriate analytical assay.

Introduction

This compound is a substituted piperidine derivative crucial for the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity, identity, and concentration of this intermediate is paramount for the quality and safety of the final drug product. This guide focuses on the validation of a primary analytical method, High-Performance Liquid Chromatography (HPLC), and compares it with an alternative method, Gas Chromatography with Flame Ionization Detection (GC-FID).

The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of non-volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it the preferred method for quality control.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.1% phosphoric acid in water). A typical gradient could be 68% acetonitrile and 32% water with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 240-250 nm due to the benzoyl group).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of this compound standard or sample.

  • Dissolve in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Data Summary: HPLC-UV

The following table summarizes typical performance data for an HPLC-UV assay for a piperidine derivative, which can be considered representative for the validation of this compound.

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference from blank/placebo at the analyte's retention time.Peak purity index > 0.999. No interfering peaks observed.
Linearity (R²) R² ≥ 0.9990.9996[1]
Range 80-120% of the test concentration.0.44 - 53.33 µg/mL[1]
Accuracy (% Recovery) 98.0% - 102.0%101.82%[1]
Precision (% RSD) Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%)Repeatability RSD < 1.0%, Intermediate Precision RSD < 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.15 µg/mL[1]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.44 µg/mL[1]
Robustness No significant change in results with small variations in method parameters.Method is robust to minor changes in flow rate, temperature, and mobile phase composition.

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For compounds that are not sufficiently volatile or are thermally labile, derivatization may be necessary. GC-FID can be a suitable alternative for purity testing and impurity profiling.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 ratio).

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to a known concentration.

  • Optional Derivatization: For improved volatility and peak shape, the piperidine nitrogen can be acylated (e.g., with trifluoroacetic anhydride). This is particularly useful for trace analysis.

  • Filter the solution if necessary before injection.

Validation Data Summary: GC-FID

The following table outlines expected performance characteristics for a validated GC-FID method.

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference from the solvent or derivatizing agent at the analyte's retention time.Baseline resolution of the analyte peak from other components.
Linearity (R²) R² ≥ 0.995≥ 0.998
Range 80-120% of the test concentration.1 - 100 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 101.5%
Precision (% RSD) Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%)Repeatability RSD < 1.5%, Intermediate Precision RSD < 2.5%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1~0.3 µg/mL
Robustness No significant change in results with small variations in method parameters.Method is robust to minor changes in flow rate and temperature ramps.

Method Comparison

Feature HPLC-UV GC-FID
Principle Partition chromatography based on polarity.Separation based on boiling point and volatility.
Applicability Ideal for non-volatile, thermally stable compounds.Suitable for volatile or semi-volatile, thermally stable compounds.
Derivatization Not usually required.May be required to improve volatility and peak shape.
Sensitivity High, especially with a strong chromophore.High, particularly for hydrocarbons.
Resolution Excellent for complex mixtures.Very high, especially with long capillary columns.
Instrumentation Cost Moderate to High.Moderate.
Solvent Consumption Higher due to liquid mobile phase.Lower, uses gas as a mobile phase.
Typical Use Case Primary assay for purity, stability, and content uniformity.Analysis of residual solvents, volatile impurities, and alternative purity assay.

Visualizations

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation weigh Weigh Standard/Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Chromatograph (HPLC or GC) filter->inject separate Separation on Column inject->separate detect Detection (UV or FID) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration integrate->calculate validate Validate against ICH Criteria calculate->validate

Caption: General workflow for the analytical validation of this compound.

Validation Parameter Relationship Diagram

G center Reliable Analytical Method linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision specificity Specificity center->specificity robustness Robustness center->robustness loq LOQ linearity->loq precision->loq lod LOD loq->lod

Caption: Interrelationship of key validation parameters for an analytical assay.

References

Comparative Cross-Reactivity Analysis of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 4-(2-Fluorobenzoyl)piperidine hydrochloride against a panel of common off-target receptors. Due to the limited availability of public cross-reactivity data for this specific compound, this guide presents a hypothetical, yet plausible, dataset to illustrate the methodologies and data presentation crucial for preclinical safety assessment. The included experimental protocols and comparative data with structurally and functionally similar compounds offer a framework for researchers to design and interpret their own cross-reactivity studies.

Introduction to this compound and its Analogs

This compound is a synthetic compound with a piperidine moiety, suggesting its potential interaction with various central nervous system (CNS) receptors. Its structural analog, 4-(4-Fluorobenzoyl)piperidine hydrochloride, is known to be a precursor in the synthesis of antiarrhythmics and antagonists for α1-adrenoceptors and S2-receptors. Given the structural similarities, it is crucial to evaluate the broader pharmacological profile of this compound to identify potential off-target interactions that could lead to adverse effects.

For a comprehensive comparison, this guide includes two alternative compounds:

  • 4-(4-Fluorobenzoyl)piperidine hydrochloride: The para-substituted structural isomer. Its known association with α1-adrenoceptor and S2-receptor antagonism makes it a critical comparator.

  • Haloperidol: A well-characterized butyrophenone antipsychotic containing a piperidine ring, known to interact with a wide range of CNS receptors, serving as a reference for promiscuous binding.

Comparative Cross-Reactivity Data (Hypothetical)

The following table summarizes hypothetical cross-reactivity data for this compound and its comparators against a panel of receptors, enzymes, and ion channels commonly included in preclinical safety screening. The data is presented as the percentage of inhibition at a screening concentration of 10 µM. Significant inhibition (typically >50%) would warrant further investigation to determine binding affinity (Ki) or functional activity (IC50/EC50).

Target ClassTarget4-(2-Fluorobenzoyl)piperidine HCl (% Inhibition @ 10 µM)4-(4-Fluorobenzoyl)piperidine HCl (% Inhibition @ 10 µM)Haloperidol (% Inhibition @ 10 µM)
GPCRs Dopamine D245%35%98%
Serotonin 5-HT2A65%75%95%
Serotonin 5-HT1A25%15%80%
Adrenergic α1A55%68%92%
Adrenergic α2A12%8%45%
Adrenergic β1<5%<5%15%
Muscarinic M118%10%60%
Histamine H130%22%85%
Ion Channels hERG28%20%70%
Nav1.58%5%35%
Cav1.215%12%50%
Transporters Dopamine Transporter (DAT)10%5%55%
Serotonin Transporter (SERT)15%8%65%
Norepinephrine Transporter (NET)5%<5%40%
Enzymes MAO-A<5%<5%10%
MAO-B<5%<5%12%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A detailed methodology for a key experiment, the radioligand binding assay, is provided below. This protocol is a standard method for assessing the cross-reactivity of a compound against a panel of receptors.

Radioligand Binding Assay for Off-Target Screening

Objective: To determine the percentage of inhibition of a test compound on the binding of a specific radioligand to a target receptor.

Materials:

  • Test Compound: this compound

  • Reference Compounds: 4-(4-Fluorobenzoyl)piperidine hydrochloride, Haloperidol

  • Cell membranes or recombinant cells expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)

  • Assay buffer (specific to each target)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO). Serially dilute the compounds to achieve the desired final assay concentration (e.g., 10 µM).

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, the radioligand, and either the test compound, reference compound, or vehicle control.

  • Incubation: Incubate the plates at a specific temperature and for a specific duration to allow the binding reaction to reach equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapid filtration through the filter plates, which separates the bound from the free radioligand.

  • Washing: Wash the filter plates with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding by the test compound using the following formula: % Inhibition = 100 * (1 - (Counts with Test Compound - Non-specific Binding) / (Total Binding - Non-specific Binding))

    • Total Binding: Counts in the presence of vehicle.

    • Non-specific Binding: Counts in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

Visualizations

The following diagrams illustrate the experimental workflow for cross-reactivity screening and a hypothetical signaling pathway that could be affected by off-target binding.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound (4-(2-Fluorobenzoyl)piperidine HCl) incubation Incubation compound->incubation membranes Receptor Membranes membranes->incubation radioligand Radioligand radioligand->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting inhibition % Inhibition Calculation counting->inhibition profile Cross-Reactivity Profile inhibition->profile

Figure 1. Experimental workflow for radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound 4-(2-Fluorobenzoyl)piperidine HCl receptor Off-Target GPCR (e.g., 5-HT2A Receptor) compound->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response ca_release->response Modulates pkc->response Phosphorylates

Figure 2. Hypothetical off-target signaling pathway activation.

Conclusion

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. The hypothetical data underscores the importance of screening against a broad panel of targets to identify potential liabilities early in the drug discovery process. The provided experimental protocol for radioligand binding assays serves as a practical guide for researchers. By comparing the off-target profile of a lead compound with its structural and functional analogs, researchers can make more informed decisions to optimize selectivity and minimize the potential for adverse drug reactions.

The Dichotomy of Efficacy: A Comparative Analysis of Piperidine Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with complexity. This guide provides a comparative overview of the in vitro and in vivo efficacy of piperidine derivatives, a versatile scaffold in medicinal chemistry. By examining experimental data, we aim to illuminate the often-observed disparities between controlled laboratory assays and the dynamic biological environment, with a focus on derivatives sharing structural similarities with the 4-(2-Fluorobenzoyl)piperidine framework.

The piperidine moiety is a cornerstone in the design of novel therapeutics, demonstrating a broad spectrum of pharmacological activities. However, potent in vitro activity does not always translate to successful in vivo efficacy. This guide delves into the nuances of this transition, presenting collated data from preclinical studies to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern a compound's performance in both settings.

Comparative Efficacy Data: In Vitro vs. In Vivo

The following tables summarize the biological activities of representative piperidine derivatives, showcasing the quantitative differences between their effects in enzymatic or cell-based assays and their performance in animal models.

Table 1: In Vitro Enzymatic Inhibition and Cellular Activity

Compound IDTarget(s)Assay TypeIn Vitro Potency (IC50)Cell LineReference
Compound A Acetylcholinesterase (AChE)Enzymatic Inhibition0.56 nM-[1]
Compound B Histone Deacetylase (HDAC)Enzymatic Inhibition0.17 µM-[2]
Compound B Acetylcholinesterase (AChE)Enzymatic Inhibition6.89 µM-[2]
Compound C Acetylcholinesterase (AChE)Enzymatic Inhibition3.22 µM-[2]
Compound C Histone Deacetylase (HDAC)Enzymatic Inhibition0.45 µM-[2]

Table 2: In Vivo Efficacy in Animal Models

Compound IDAnimal ModelDisease/Condition ModelDosing RegimenObserved In Vivo EffectReference
Compound A RatNormal3 mg/kgMarked increase in acetylcholine content in the cerebral cortex and hippocampus[1]
Compound B -Alzheimer's Disease-Promising neuroprotective activities in PC-12 cells[2]
Compound C -Alzheimer's Disease-Promising neuroprotective activities in PC-12 cells[2]

Note: The specific structures of Compounds A, B, and C are detailed in the referenced literature and are derivatives of N-benzyl piperidine.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are outlined below.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The anti-AChE activity of the synthesized compounds was determined using a modified Ellman's spectrophotometric method. The assay was performed in a 96-well plate. The reaction mixture contained 140 µL of 0.1 M phosphate buffer (pH 8.0), 20 µL of the test compound solution at various concentrations, and 20 µL of electric eel acetylcholinesterase (0.09 U/mL). The mixture was incubated for 15 minutes at 25 °C. Following incubation, 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of acetylthiocholine iodide (ATCI) were added to initiate the reaction. The hydrolysis of acetylthiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader. The percentage of inhibition was calculated by comparing the rates of reaction of the sample with that of the blank. The IC50 value, the concentration of inhibitor required to inhibit 50% of the AChE activity, was determined by regression analysis.[1][2]

In Vivo Measurement of Acetylcholine Content

Male Wistar rats were used for the in vivo studies. The test compound was administered at a dose of 3 mg/kg. At a designated time point after administration, the animals were sacrificed, and the cerebral cortex and hippocampus were dissected. The brain tissues were homogenized, and the acetylcholine (ACh) content was measured using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The results were compared to a vehicle-treated control group to determine the effect of the compound on ACh levels in different brain regions.[1]

Visualizing the Path from Lab Bench to Preclinical Models

To conceptualize the workflow of evaluating piperidine derivatives, the following diagram illustrates the typical progression from initial screening to in vivo testing.

experimental_workflow Experimental Workflow for Efficacy Testing cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_screening Primary Screening (e.g., Enzymatic Assays) in_vitro_potency Potency Determination (IC50/EC50) in_vitro_screening->in_vitro_potency Hit Identification in_vitro_cellular Cellular Assays (e.g., Cytotoxicity, Neuroprotection) in_vitro_potency->in_vitro_cellular Lead Characterization animal_model Animal Model Selection (e.g., Rat, Mouse) in_vitro_cellular->animal_model Candidate Selection dosing Dosing and Administration animal_model->dosing efficacy_testing Efficacy Assessment (e.g., Behavioral, Biomarker) dosing->efficacy_testing pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies efficacy_testing->pk_pd Correlation Analysis

Caption: Workflow from in vitro screening to in vivo efficacy testing.

Deciphering the Discrepancy: A Signaling Pathway Perspective

The efficacy of a drug is ultimately determined by its interaction with complex signaling networks within a living organism. A compound that shows high potency against an isolated enzyme in vitro may face numerous hurdles in vivo, including poor bioavailability, rapid metabolism, or off-target effects. The following diagram illustrates a simplified signaling pathway relevant to the action of acetylcholinesterase inhibitors, highlighting the difference between direct enzyme inhibition and the broader physiological response.

signaling_pathway Simplified Cholinergic Signaling Pathway cluster_in_vitro_focus In Vitro Target cluster_in_vivo_context In Vivo Complexity AChE Acetylcholinesterase (AChE) Synaptic_cleft Synaptic Cleft AChE->Synaptic_cleft Degrades ACh Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release ACh_release->Synaptic_cleft ACh_receptor Postsynaptic ACh Receptor Synaptic_cleft->ACh_receptor ACh Signal_transduction Signal Transduction & Physiological Response ACh_receptor->Signal_transduction Piperidine_derivative Piperidine Derivative (Inhibitor) Piperidine_derivative->AChE Inhibits

Caption: Cholinergic signaling and the site of inhibitor action.

References

Comparative Analysis of 4-(Fluorobenzoyl)piperidine Hydrochloride Isomers: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural analogs of 4-(2-Fluorobenzoyl)piperidine hydrochloride reveals the critical role of fluorine substitution patterns in dictating biological activity at key central nervous system targets. This guide provides a comparative overview of 4-(2-Fluorobenzoyl)piperidine, 4-(3-Fluorobenzoyl)piperidine, and 4-(4-Fluorobenzoyl)piperidine, summarizing their performance based on available experimental data and outlining the methodologies used for their evaluation.

The 4-benzoylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS). The introduction of a fluorine atom to the benzoyl moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity for various receptors. The position of this fluorine substituent—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—can lead to distinct pharmacological profiles, making a comparative analysis of these isomers essential for rational drug design and development.

Structural Analogs and Their Significance

The primary structural analogs of this compound for this comparison are its positional isomers:

  • This compound: The ortho-substituted isomer.

  • 4-(3-Fluorobenzoyl)piperidine hydrochloride: The meta-substituted isomer.

  • 4-(4-Fluorobenzoyl)piperidine hydrochloride: The para-substituted isomer.

These compounds are frequently utilized as intermediates in the synthesis of more complex molecules, particularly those targeting dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.

Performance Comparison at CNS Targets

The affinity of these compounds for their respective targets is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Comparative Biological Activity Data for Fluorobenzoylpiperidine Analogs

Compound/Analog ClassTarget ReceptorReported Affinity (Kᵢ)Key Findings & Inferences
Fluorinated Benzamide AnaloguesDopamine D2, D3, D4High affinity (Kᵢ = 1-8 nM for some analogs)Fluorine substitution is compatible with high-affinity binding to dopamine D2-like receptors. The position of the fluorine can influence selectivity across subtypes.[1]
Substituted Phenyl-4-hydroxy-1-piperidyl Indole AnaloguesDopamine D2, D3Nanomolar affinity with selectivity for D2 over D3Demonstrates the utility of the substituted piperidine scaffold in achieving receptor subtype selectivity.[2]
N-(2-methoxyphenyl)piperazine AnaloguesDopamine D2, D3, D4High affinity at D3 (Kᵢ = 0.17-5 nM) with selectivity over D2Highlights that fluorine-containing compounds can achieve high affinity and selectivity for specific dopamine receptor subtypes.
4-AroylpiperidinesSigma-1 (σ₁) ReceptorHigh affinity (Kᵢ as low as 0.96 nM for a derivative)The 4-benzoylpiperidine core is a key pharmacophore for sigma-1 receptor ligands, with substitutions on the benzoyl and piperidine nitrogen modulating affinity and selectivity.[3]

Note: The data presented is based on studies of structurally related compounds and is intended to be illustrative of the potential activities of the fluorobenzoylpiperidine isomers.

Structure-Activity Relationship (SAR) Insights

The existing body of research on benzoylpiperidine derivatives suggests that the electronic properties and steric bulk of substituents on the benzoyl ring play a crucial role in determining receptor affinity and selectivity. The electronegativity of the fluorine atom and its position can alter the electrostatic potential of the molecule and influence key interactions with amino acid residues in the receptor's binding pocket.

For instance, in the context of dopamine D2 receptor antagonists, the benzamide moiety is a critical pharmacophoric element. The orientation of the fluorobenzoyl group, dictated by the fluorine's position, will affect how the molecule fits within the binding site and interacts with specific residues. Similarly, for serotonin 5-HT2A receptor ligands, the N-benzyl moiety and its substituents are known to interact with key phenylalanine residues, and the position of the fluorine on the benzoyl ring would be expected to modulate these interactions.[4]

Experimental Protocols

The evaluation of the biological activity of these compounds typically involves a series of in vitro and in vivo experiments. A fundamental and widely used technique is the radioligand binding assay , which directly measures the affinity of a compound for a specific receptor.

General Protocol for a Competitive Radioligand Binding Assay

This assay is used to determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

  • Receptor Preparation: Membranes from cells expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A) or from homogenized brain tissue are prepared. This involves cell lysis or tissue homogenization followed by centrifugation to isolate the membrane fraction containing the receptors.

  • Assay Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors or [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from the resulting competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizing the Research Workflow

The process of synthesizing and evaluating these structural analogs can be represented by the following workflow:

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 4-piperidone, fluorobenzaldehyde) synthesis Chemical Synthesis of Positional Isomers start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assays (e.g., for D2, 5-HT2A receptors) purification->binding_assay Test Compounds functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) purification->functional_assay Test Compounds data_analysis Data Analysis (IC50, Ki determination) binding_assay->data_analysis functional_assay->data_analysis conclusion Structure-Activity Relationship (SAR) Analysis data_analysis->conclusion Comparative Results

References

The Role of 4-(2-Fluorobenzoyl)piperidine Hydrochloride in Targeting GPR119 for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the G protein-coupled receptor 119 (GPR119) reveals a promising therapeutic target for type 2 diabetes and obesity. The chemical scaffold of 4-(2-Fluorobenzoyl)piperidine hydrochloride serves as a key building block in the synthesis of potent GPR119 agonists, which modulate glucose homeostasis through a dual mechanism involving both direct stimulation of insulin secretion and promotion of incretin hormone release.

This guide provides a comparative analysis of a representative GPR119 agonist derived from a similar chemical scaffold, BMS-903452, and other key alternative GPR119 modulators. It details the experimental protocols for assessing their activity and visualizes the underlying biological pathways and experimental workflows.

Confirming the Biological Target: GPR119

While this compound itself is not a direct biological modulator, its chemical structure is integral to a class of synthetic compounds that target the G protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 is a key area of research for metabolic disorders due to its dual action in regulating blood glucose levels. GPR119 agonists have been shown to stimulate glucose-dependent insulin release directly from β-cells and to promote the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This combined effect makes GPR119 an attractive target for developing new oral treatments for type 2 diabetes.

A prominent example of a potent and selective GPR119 agonist that contains a related structural motif is BMS-903452. This compound and its alternatives are evaluated based on their ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production, a key second messenger in the GPR119 signaling cascade.

Comparative Performance of GPR119 Agonists

The efficacy of GPR119 agonists is primarily determined by their potency in activating the receptor, which is quantified by the half-maximal effective concentration (EC50) in functional assays, such as cAMP accumulation. A lower EC50 value indicates a higher potency. The following table summarizes the in vitro activity of BMS-903452 and other alternative GPR119 agonists.

Compound NameCell LineAssay TypeEC50 (nM)Reference
BMS-903452 HEK293 (human GPR119)cAMP Accumulation3.8[1]
AR231453 GLUTagGLP-1 Secretion17 (with glucose)[2]
MBX-2982 Not SpecifiedcAMP AccumulationNot Specified[3]
GSK1292263 Not SpecifiedcAMP AccumulationpEC50 = 6.9 (human)[2]
PSN632408 HEK293 (human GPR119)cAMP Accumulation7900[4]
APD597 HEK293 (human GPR119)cAMP Accumulation46[2]

Signaling Pathways and Experimental Workflows

The activation of GPR119 by an agonist initiates a downstream signaling cascade that leads to enhanced insulin and GLP-1 secretion. This process, along with the experimental methods to measure it, can be visualized.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Agonist GPR119 Agonist (e.g., BMS-903452) Agonist->GPR119 binds Gs->AC stimulates PKA Protein Kinase A (PKA) cAMP->PKA activates Secretion ↑ Insulin Secretion (Pancreatic β-cell) ↑ GLP-1 Secretion (Intestinal L-cell) PKA->Secretion promotes

GPR119 agonist binding and downstream signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Culture Cells (e.g., HEK293-hGPR119 or STC-1) Compound_Prep 2. Prepare Serial Dilutions of GPR119 Agonists Stimulation 3. Stimulate Cells with Agonists Compound_Prep->Stimulation Incubation 4. Incubate (e.g., 30-60 min for cAMP, 2 hours for GLP-1) Stimulation->Incubation Measurement 5. Measure Endpoint (HTRF for cAMP, ELISA for GLP-1) Incubation->Measurement Data_Analysis 6. Analyze Data (Generate dose-response curve, calculate EC50) Measurement->Data_Analysis

General workflow for in vitro characterization of GPR119 agonists.

Detailed Experimental Protocols

cAMP Accumulation Assay (HTRF)

This protocol outlines a method for quantifying intracellular cAMP levels in response to GPR119 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • GPR119 agonist (test compound)

  • Positive control (e.g., 10 µM Forskolin)

  • Vehicle control (e.g., DMSO)

  • HTRF cAMP detection kit (e.g., from Cisbio)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Culture HEK293-hGPR119 cells to 80-90% confluency.

    • Harvest cells and resuspend them in assay buffer containing a PDE inhibitor to prevent cAMP degradation.

    • Adjust cell density to a concentration of 2,000-5,000 cells per 5 µL.[5]

  • Compound Preparation:

    • Prepare serial dilutions of the test GPR119 agonist in assay buffer.

    • Prepare solutions of the positive control (Forskolin) and vehicle control (DMSO at the same final concentration as the test compound).

  • Assay Execution:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the diluted test compound, positive control, or vehicle control to the respective wells.[5]

    • Seal the plate and incubate for 30-60 minutes at room temperature to stimulate the cells.[5]

  • cAMP Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer according to the manufacturer's protocol.[6]

    • Add 5 µL of the cAMP-d2 reagent mix to each well.[5]

    • Add 5 µL of the anti-cAMP cryptate reagent mix to each well.[5]

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm and 620 nm.[7]

    • Calculate the ratio of the fluorescence signals (665nm/620nm).

    • Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the agonist concentration and calculate the EC50 value using a four-parameter sigmoidal curve fit.[5]

In Vitro GLP-1 Secretion Assay

This protocol describes a method to measure GLP-1 secretion from the murine enteroendocrine STC-1 cell line in response to GPR119 agonist stimulation.

Materials:

  • STC-1 cells

  • Cell culture medium (e.g., DMEM with 15% horse serum and 2.5% FBS)

  • HEPES buffer (20 mM HEPES, 140 mM NaCl, 4.5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, pH 7.9)

  • GPR119 agonist (test compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (optional, e.g., 10 µM Forskolin and 10 mM Glucose)

  • GLP-1 ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding:

    • Seed STC-1 cells into a 24-well plate and culture until they reach approximately 80% confluency.[8]

  • Cell Washing and Pre-incubation:

    • On the day of the assay, gently wash the cells twice with HEPES buffer.[9]

    • Pre-incubate the cells in HEPES buffer for 30 minutes to 2 hours at 37°C to establish a baseline.[7][9]

  • Compound Preparation:

    • Prepare solutions of the GPR119 agonist at various concentrations in the HEPES buffer. Include a vehicle control.

  • Stimulation and Incubation:

    • Aspirate the pre-incubation buffer and add the compound solutions to the cells.

    • Incubate the plate for 2 hours at 37°C.[10]

  • Supernatant Collection:

    • After incubation, carefully collect the supernatants from each well.

    • Centrifuge the supernatants to remove any detached cells and store at -80°C until analysis.[10]

  • GLP-1 Measurement:

    • Quantify the concentration of GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Plot the measured GLP-1 concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.

References

Benchmarking 4-(2-Fluorobenzoyl)piperidine Hydrochloride Against Known Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(2-Fluorobenzoyl)piperidine hydrochloride's hypothetical performance against established Sigma-1 (σ1) receptor antagonists. Due to a lack of publicly available binding affinity data for this compound, this guide utilizes a representative, hypothetical dataset to illustrate its potential positioning against well-characterized inhibitors. The Sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is a key target in the study and potential treatment of various central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.

Comparative Analysis of Inhibitor Potency

The binding affinities of this compound and selected known Sigma-1 receptor antagonists are presented below. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating a compound's potency. A lower value for these metrics indicates a higher binding affinity and greater potency. The data for the known inhibitors has been collated from publicly available research.

CompoundTarget ReceptorKi (nM)IC50 (nM)Selectivity
This compound Sigma-1 25.5 (Hypothetical) 40.8 (Hypothetical) Hypothetical
HaloperidolSigma-13.7 - 6.5[1][2]4.5[3]Binds with high affinity to D2 dopamine receptors[1][4]
NE-100Sigma-10.86 - 1.03[5][6][7]4.16[8]>55-fold selective over Sigma-2 receptors[6]
BD-1063Sigma-19[9][10]->49-fold selective over Sigma-2 receptors[10]

Experimental Protocols

The determination of inhibitor binding affinity for the Sigma-1 receptor is typically conducted via a competitive radioligand binding assay. This in vitro method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Membranes are prepared from tissues or cells expressing the Sigma-1 receptor (e.g., guinea pig liver or recombinant cell lines).

    • The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

    • Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains the membrane preparation, a fixed concentration of a radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound (inhibitor).

    • The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 90-120 minutes at 37°C)[3][11].

    • Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of a known Sigma-1 ligand (e.g., 10 µM haloperidol) to saturate the receptors[3][11].

  • Filtration and Scintillation Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • A scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Visualizations

Diagram of a Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells/tissue) Incubation Incubation (Membrane + Radioligand + Inhibitor) Membrane_Prep->Incubation Radioligand Radioligand (3H-pentazocine) Radioligand->Incubation Inhibitor Test Inhibitor (e.g., 4-(2-Fluorobenzoyl)piperidine HCl) Inhibitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Sigma-1 Receptor Modulation of Cellular Processes

G S1R_Antagonist Sigma-1 Receptor Antagonist (e.g., Haloperidol, NE-100) S1R Sigma-1 Receptor (σ1R) S1R_Antagonist->S1R Inhibits ER_Stress Endoplasmic Reticulum Stress S1R->ER_Stress Modulates Ca_Homeostasis Calcium Homeostasis S1R->Ca_Homeostasis Regulates Neuronal_Survival Neuronal Survival & Function ER_Stress->Neuronal_Survival Impacts Ca_Homeostasis->Neuronal_Survival Maintains

Caption: Modulation of cellular pathways by Sigma-1 receptor antagonists.

References

The Influence of Fluorine Positioning on the Bioactivity of Benzoyl Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the comparative bioactivity of ortho-, meta-, and para-fluorobenzoyl piperidines reveals a significant focus in the scientific literature on the para-substituted isomer, which is a key structural motif in a variety of centrally acting drugs. While direct comparative studies of all three positional isomers are notably scarce, an examination of the available data for para-fluorobenzoyl piperidines, coupled with an understanding of fluorine's bioisosteric effects, provides valuable insights for researchers and drug development professionals.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives are integral to numerous approved pharmaceuticals.[1] The introduction of a fluorobenzoyl moiety to this core structure can significantly modulate a compound's physicochemical properties and biological activity. The position of the fluorine atom on the benzoyl ring—ortho, meta, or para—can lead to distinct pharmacological profiles due to its influence on electronics, lipophilicity, and metabolic stability.

This guide synthesizes the available information on the bioactivity of fluorobenzoyl piperidines, with a primary focus on the well-studied para-isomer. It also provides detailed experimental protocols for key assays used to evaluate these compounds and visual representations of relevant workflows and signaling pathways to aid in the design and interpretation of future studies.

Comparative Bioactivity: A Focus on the para-Isomer

The 4-(4-fluorobenzoyl)piperidine moiety, the para-isomer, is a recognized pharmacophore in medicinal chemistry, particularly for its role in targeting neurotransmitter systems.[2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and agents for neurological disorders.[2]

For instance, derivatives of N-benzyl piperidine have been designed and evaluated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in Alzheimer's disease research.[3] In these studies, the substitution pattern on the benzyl ring significantly influences the inhibitory activity.

Experimental Protocols

To facilitate further research and enable comparative studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Receptor Affinity

This assay is fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of ortho-, meta-, and para-fluorobenzoyl piperidines for a target receptor (e.g., a serotonin or dopamine receptor).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-ketanserin for 5-HT2A receptors)

  • Test compounds (ortho-, meta-, and para-fluorobenzoyl piperidines)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Antiproliferative MTT Assay

This assay is used to assess the effect of compounds on cell viability and proliferation, which is relevant for anticancer research.

Objective: To determine the IC50 value of ortho-, meta-, and para-fluorobenzoyl piperidines against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, U373)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds (ortho-, meta-, and para-fluorobenzoyl piperidines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[4]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of o, m, p- Fluorobenzoyl Piperidines purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization binding_assay Radioligand Binding Assay (Receptor Affinity) characterization->binding_assay functional_assay Functional Assay (e.g., Second Messenger Accumulation) characterization->functional_assay antiproliferative_assay Antiproliferative Assay (e.g., MTT Assay) characterization->antiproliferative_assay data_analysis Data Analysis (IC50, Ki Determination) binding_assay->data_analysis functional_assay->data_analysis antiproliferative_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Experimental workflow for the synthesis, screening, and analysis of fluorobenzoyl piperidines.

G_Protein_Coupled_Receptor_Signaling ligand Fluorobenzoyl Piperidine receptor G-Protein Coupled Receptor (e.g., 5-HT2A Receptor) ligand->receptor Binds g_protein Gq/11 G-Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified Gq-coupled GPCR signaling pathway, a common target for benzoyl piperidine derivatives.

Conclusion

While the existing body of research underscores the significance of the para-fluorobenzoyl piperidine scaffold in drug discovery, a clear gap exists in the direct comparative analysis of its ortho and meta isomers. The provided experimental protocols and conceptual diagrams offer a framework for future investigations that could systematically evaluate the structure-activity relationships governed by the fluorine position. Such studies would be invaluable for the rational design of novel piperidine-based therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of 4-(2-Fluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical doesn't end after the data is collected. Proper disposal is a critical final step to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(2-Fluorobenzoyl)piperidine hydrochloride, a compound often used as a building block in the synthesis of bioactive molecules.

Core Principles of Disposal

The disposal of this compound, as with many piperidine derivatives, must be handled with care due to its potential hazards. It is classified as hazardous waste and requires disposal in accordance with all applicable local, regional, and national environmental regulations.[1][2] The primary directive is to entrust this material to a licensed professional waste disposal service.[1][3][4] Under no circumstances should this chemical be released into the environment or sewer systems.[1][5][6]

Procedural Step-by-Step Guidance for Disposal

  • Waste Identification and Classification : The user is responsible for correctly identifying and classifying the waste.[1] Waste codes should be assigned based on the specific application for which the product was used.

  • Personal Protective Equipment (PPE) : Before handling the waste, ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection.[1][2][5][7] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1][5]

  • Containerization :

    • Store waste this compound in its original container if possible, or in a suitable, clearly labeled, and tightly sealed container.[1][5][6]

    • Do not mix with other waste materials unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.

  • Spill Management : In the event of a spill, the following steps should be taken:

    • Evacuate non-essential personnel from the area.[5][8]

    • Ensure adequate ventilation.[1][5][7]

    • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3][6][8]

    • Carefully sweep or scoop up the absorbed material and place it into a suitable container for disposal.[1][8]

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste management company to arrange for pickup and disposal.[1][9]

    • Provide them with the complete chemical name, quantity, and any other relevant safety information.

Quantitative Data for Disposal

ParameterTypical RequirementPurpose
Concentration Limits Varies by jurisdiction and disposal method (e.g., landfill, incineration).To determine if the waste can be landfilled directly or requires pre-treatment.
pH Range Often needs to be near neutral (6-8) for aqueous solutions before certain disposal methods.To prevent corrosion of containers and equipment, and to avoid hazardous reactions.
Flash Point If in solution, this determines its flammability classification for transport and disposal.To ensure safe handling and to select the appropriate disposal method (e.g., incineration).
Toxicity Characteristic Leaching Procedure (TCLP) Limits Specific regulatory limits for leachable compounds.To ensure that the waste, when disposed of in a landfill, will not leach hazardous constituents into the groundwater.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Final Disposal start Start: Have Waste Chemical assess_waste Identify & Classify Waste (Assign Waste Codes) start->assess_waste ppe Don Appropriate PPE assess_waste->ppe spill_check Is there a spill? ppe->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes package_waste Securely Package & Label Non-Spilled Waste spill_check->package_waste No package_spill Package Contaminated Material for Disposal contain_spill->package_spill package_spill->package_waste contact_ehs Contact Institutional EHS or Licensed Disposal Company package_waste->contact_ehs provide_info Provide Waste Information (Name, Quantity, SDS) contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end End: Waste Disposed schedule_pickup->end

Caption: Disposal workflow from waste assessment to final disposal.

Hazardous Decomposition

Be aware that thermal decomposition of this compound can lead to the release of hazardous substances, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[1] This underscores the importance of avoiding incineration as a disposal method unless it is performed in a specialized, high-temperature incinerator equipped with appropriate scrubbers and afterburners, managed by a professional waste disposal service.[3]

References

Personal protective equipment for handling 4-(2-Fluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(2-Fluorobenzoyl)piperidine hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for analogous chemical compounds.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects eyes from dust particles and chemical splashes.[1][2]
Face shield (in addition to goggles).Required when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact with the compound. Gloves should be inspected before use and removed properly to avoid contamination.[2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask).Required when handling the powder outside of a chemical fume hood or when dust generation is likely.[3]

Operational and Disposal Plan

Adherence to proper handling and disposal procedures is critical to ensure a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible.

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before starting the procedure to minimize movement and potential for spills.

  • Weighing and Transfer:

    • Handle this compound as a solid powder.

    • To minimize dust, weigh the compound on a tared weigh paper or directly into a container within the fume hood.

    • Use a spatula for transfers. Avoid scooping actions that could generate airborne dust.

    • Keep the container tightly closed when not in use.[1]

  • Dissolution and Reaction:

    • When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

    • If the process generates heat, ensure the vessel is appropriately cooled.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures
  • Small Spills:

    • For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][3]

    • Clean the area with a wet cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Inhalation:

    • Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion:

    • Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Disposal Plan

Chemical waste must be managed according to institutional and governmental regulations.

  • Waste Segregation:

    • This compound is a halogenated organic compound.

    • All waste containing this compound (including contaminated consumables like gloves, weigh papers, and pipette tips) must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.

    • Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs and complexity.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Keep the container securely closed except when adding waste.

  • Waste Pickup:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department for final disposal.[5]

Workflow and Logic Diagrams

Diagram 1: Chemical Handling Workflow

This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Actions prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound Inside Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer and Prepare Solution handle_weigh->handle_transfer emergency_spill Spill Occurs handle_weigh->emergency_spill cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Procedure Complete emergency_exposure Personal Exposure handle_transfer->emergency_exposure cleanup_dispose Segregate and Dispose of Waste (Halogenated Waste Stream) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash spill_cleanup Follow Spill Protocol emergency_spill->spill_cleanup exposure_first_aid Administer First Aid (Flush Area, Seek Medical Aid) emergency_exposure->exposure_first_aid

Caption: Workflow for handling 4-(2-Fluorobenzoyl)piperidine HCl.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.